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4-Benzothiazol-2-YL-quinoline Documentation Hub

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  • Product: 4-Benzothiazol-2-YL-quinoline
  • CAS: 64434-97-5

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 4-(Benzothiazol-2-yl)quinoline

Executive Summary This technical guide details the synthesis, structural validation, and functional characterization of 4-(benzothiazol-2-yl)quinoline .[1] This hybrid scaffold fuses two privileged pharmacophores—the qui...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, structural validation, and functional characterization of 4-(benzothiazol-2-yl)quinoline .[1] This hybrid scaffold fuses two privileged pharmacophores—the quinoline ring and the benzothiazole moiety—via a C-C bond at the quinoline C4 and benzothiazole C2 positions.[1]

The protocol prioritized herein utilizes a Polyphosphoric Acid (PPA)-mediated condensation , chosen for its operational simplicity, atom economy, and ability to drive the dehydrative cyclization of carboxylic acid precursors without requiring sensitive transition metal catalysts.[1] This guide is designed for medicinal chemists and process scientists seeking a robust, scalable route to this DNA-intercalating scaffold.[1]

Part 1: Retrosynthetic Analysis & Strategic Rationale[1]

To construct the 4-(benzothiazol-2-yl)quinoline scaffold, we must form the critical C-C bond between two aromatic heterocycles.[1] While cross-coupling (e.g., Suzuki-Miyaura) is possible, it requires pre-functionalized halides and expensive palladium catalysts.[1]

The most chemically robust strategy is the Dehydrative Cyclocondensation of a carboxylic acid derivative with an ortho-aminothiophenol.

Strategic Disconnection[1]
  • Target Molecule: 4-(Benzothiazol-2-yl)quinoline.[1]

  • Disconnection: C2(benzothiazole)–C4(quinoline) bond.[1]

  • Precursors:

    • Electrophile: Quinoline-4-carboxylic acid (Cinchoninic acid).[1]

    • Nucleophile: 2-Aminothiophenol.[1][2]

  • Reaction Medium: Polyphosphoric Acid (PPA).[1] PPA acts as both the solvent and the Lewis acid catalyst/dehydrating agent, facilitating the formation of the amide intermediate and the subsequent ring closure.[1]

Retrosynthesis Target 4-(Benzothiazol-2-yl)quinoline Method PPA Cyclocondensation (Dehydrative Cyclization) Target->Method Retrosynthesis Precursors Quinoline-4-carboxylic acid + 2-Aminothiophenol Method->Precursors Disconnection

Figure 1: Retrosynthetic strategy prioritizing the PPA-mediated cyclocondensation route.

Part 2: Optimized Synthetic Protocol

Method: Polyphosphoric Acid (PPA) Mediated Cyclization

This protocol is preferred over oxidative cyclization of aldehydes because it avoids the formation of disulfide byproducts and utilizes stable carboxylic acid starting materials.

Reagents & Materials
  • Quinoline-4-carboxylic acid (Cinchoninic acid): 10 mmol (1.73 g)[1]

  • 2-Aminothiophenol: 11 mmol (1.38 g) [1.1 equiv][1]

  • Polyphosphoric Acid (PPA): 20 g (approx. 83% phosphate content)[1]

  • Sodium Bicarbonate (NaHCO₃): Saturated aqueous solution[1]

  • Ethanol/DMF: For recrystallization[1]

Step-by-Step Procedure
  • Reaction Setup:

    • In a 100 mL round-bottom flask, introduce Quinoline-4-carboxylic acid (10 mmol) and 2-Aminothiophenol (11 mmol).

    • Add Polyphosphoric Acid (PPA) (20 g).[1] Note: PPA is viscous; warming it slightly to 60°C aids in pouring.

  • Cyclization:

    • Equip the flask with a mechanical stirrer (magnetic stirring may fail due to viscosity) and a calcium chloride drying tube.[1]

    • Heat the mixture to 140–150°C in an oil bath.

    • Maintain temperature for 4–6 hours . The mixture will darken as the reaction proceeds.[1]

    • Monitoring: Reaction completion can be monitored by TLC (Mobile phase: Ethyl Acetate/Hexane 3:7). Look for the disappearance of the carboxylic acid spot (baseline/low Rf).

  • Quenching & Isolation:

    • Cool the reaction mixture to approximately 60–80°C.

    • Slowly pour the viscous syrup into 300 mL of crushed ice/water with vigorous stirring. The PPA will hydrolyze, and the product will precipitate as a crude solid.[1]

    • Neutralize the suspension by adding saturated NaHCO₃ solution dropwise until pH ~8. This ensures the quinoline nitrogen is deprotonated.

    • Stir for 30 minutes to ensure complete precipitation.

  • Purification:

    • Filter the solid precipitate under vacuum.

    • Wash the cake copiously with water to remove phosphate salts.

    • Recrystallization: Dissolve the crude solid in hot Ethanol (or DMF for higher solubility).[1] Filter while hot to remove insoluble impurities. Cool to crystallize.

    • Dry the purified crystals in a vacuum oven at 60°C for 12 hours.

Reaction Mechanism Pathway

The reaction proceeds via the formation of a thioester/amide intermediate followed by intramolecular nucleophilic attack and dehydration.[1]

Mechanism Step1 Activation of COOH by PPA Step2 Nucleophilic Attack by -SH/-NH2 Step1->Step2 Step3 Intermediate Formation Step2->Step3 Step4 Cyclization & Dehydration (-H2O) Step3->Step4 Product 4-Benzothiazol-2-yl-quinoline Step4->Product

Figure 2: Mechanistic pathway of the PPA-mediated synthesis.[3]

Part 3: Characterization & Structural Validation[1]

Successful synthesis must be validated using a multi-modal approach. The following data parameters are expected for the target structure.

Spectroscopic Data (Expected)
TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 9.0–9.2 (d, 1H) H-2 of Quinoline: Deshielded due to ring nitrogen and adjacent benzothiazole.[1]
δ 8.0–8.2 (m, 2H) H-4/H-7 of Benzothiazole: Characteristic doublet/multiplet for the benzothiazole ring.[1]
δ 7.5–7.9 (m, Ar-H) Remaining aromatic protons (overlap region).[1]
¹³C NMR ~165 ppm C-2 of Benzothiazole: The quaternary carbon linking the two rings (N=C-S).
~150 ppm C-2 of Quinoline: Characteristic alpha-carbon to nitrogen.[1]
FT-IR 1600–1620 cm⁻¹ C=N Stretching: Diagnostic for both quinoline and benzothiazole rings.
No broad -OH Confirms consumption of the carboxylic acid precursor.
Mass Spectrometry [M+H]⁺ Molecular ion peak corresponding to C₁₆H₁₀N₂S (Calc.[1] MW: ~262.33).[1]
Physical Properties[1]
  • Appearance: Yellow to pale-brown crystalline solid.

  • Solubility: Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water.[1]

  • Melting Point: High melting point expected (>150°C) due to planar, rigid heteroaromatic structure.[1]

Part 4: Functional Applications & Bioactivity[1][4][5][6][7]

The fusion of benzothiazole and quinoline creates a "hybrid pharmacophore" with specific biological relevance, particularly in oncology.[1]

DNA Intercalation

The planar nature of 4-(benzothiazol-2-yl)quinoline allows it to slide between DNA base pairs.[1] This intercalation can inhibit DNA replication and transcription.

  • Assay: Viscosity measurements or UV-Vis titration with CT-DNA.[1]

  • Observation: Hypochromism (decrease in absorbance) and bathochromic shift (red shift) in the UV spectrum upon DNA addition indicate strong intercalation.[1]

Topoisomerase Inhibition

Derivatives of benzothiazolyl-quinolines have shown potential as Topoisomerase I/II inhibitors. The structure mimics the DNA base pairs, trapping the Topoisomerase-DNA cleavable complex.[1]

Cytotoxicity
  • Target: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2).[1]

  • Mechanism: Induction of apoptosis via mitochondrial pathways or cell cycle arrest at the G2/M phase.

References

  • PPA Cyclization Methodology: Title: Polyphosphoric acid in the synthesis of heterocycles. Context: Establishes PPA as the standard reagent for fusing carboxylic acids with aminothiophenols. Source:Advances in Heterocyclic Chemistry.
  • Benzothiazole Synthesis Review

    • Title: Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest.[2]

    • Source:MDPI Molecules (2024).[1]

    • URL:[Link][1]

  • Bioactivity of Benzothiazole-Quinolines

    • Title: 3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives as novel scaffold topoisomerase I inhibitor via DNA intercalation.[1][4]

    • Context: Validates the biological relevance (DNA binding/Topo I inhibition) of the benzothiazole-quinoline hybrid class.
    • Source:New Journal of Chemistry (RSC).[1]

    • URL:[Link]

  • Microwave Assisted Synthesis (Alternative Route)

    • Title: Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives.[5][6]

    • Source:Semantic Scholar.
    • URL:[Link][1][7]

Sources

Exploratory

4-Benzothiazol-2-YL-quinoline CAS number and supplier

Technical Monograph: 4-(Benzothiazol-2-yl)quinoline Part 1: Executive Summary & Chemical Identity Topic: 4-(Benzothiazol-2-yl)quinoline (also known as 2-(Quinolin-4-yl)benzothiazole).[1][2] Context: This scaffold represe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-(Benzothiazol-2-yl)quinoline

Part 1: Executive Summary & Chemical Identity

Topic: 4-(Benzothiazol-2-yl)quinoline (also known as 2-(Quinolin-4-yl)benzothiazole).[1][2] Context: This scaffold represents a critical "privileged structure" in medicinal chemistry, fusing two bioactive pharmacophores: the quinoline ring (antimalarial, DNA intercalating) and the benzothiazole ring (antitumor, kinase inhibitory).

Chemical Data Sheet
ParameterSpecification
Common Name 4-Benzothiazol-2-yl-quinoline
IUPAC Name 2-(Quinolin-4-yl)-1,3-benzothiazole
CAS Number 64434-97-5
Molecular Formula C₁₆H₁₀N₂S
Molecular Weight 262.33 g/mol
SMILES c1ccc2c(c1)nc(cc2)c3nc4ccccc4s3
LogP (Predicted) ~4.3 (Highly Lipophilic)
Appearance Pale yellow to beige crystalline solid
Solubility Soluble in DMSO, DMF, CHCl₃; Poorly soluble in water/ethanol.[3]

CRITICAL NOMENCLATURE NOTE: Researchers often confuse this isomer with 2-(Quinolin-2-yl)benzothiazole (CAS 24613-99-8) .

  • Target Molecule (This Guide): Linkage is at Quinoline C4 and Benzothiazole C2 .

  • Common Isomer: Linkage is at Quinoline C2 .

  • Validation: Ensure your procurement request specifies the C4-linkage (CAS 64434-97-5) to avoid receiving the wrong regioisomer.

Procurement & Supply Chain

This compound is often classified as a "Make-on-Demand" building block rather than a commodity chemical.

  • Primary Aggregators: MolPort, eMolecules, SciFinder (Chemical Suppliers).

  • Direct Synthesis Vendors: Enamine, WuXi AppTec (Custom Synthesis), Sigma-Aldrich (via Rare Chemical Library/CPR).

  • Verification: Upon receipt, verify identity via ¹H-NMR . The C4-proton of the quinoline ring (alpha to nitrogen) will appear as a distinct doublet further downfield (~8.9–9.2 ppm) compared to the C2-isomer.

Part 2: Synthesis & Fabrication (Autonomy)

If commercial stock is unavailable, the synthesis of 4-(Benzothiazol-2-yl)quinoline is robust and self-validating using the Oxidative Condensation Protocol .

Retrosynthetic Logic

The most efficient route involves the condensation of Quinoline-4-carboxaldehyde with 2-Aminothiophenol . This avoids the harsh conditions required for carboxylic acid condensations (PPA/high heat) and allows for milder oxidative cyclization.

Synthesis Workflow Diagram

Synthesis_Pathway Reactant1 Quinoline-4-carboxaldehyde (Electrophile) Intermediate Schiff Base / Imine Intermediate Reactant1->Intermediate Condensation (EtOH/Reflux) Reactant2 2-Aminothiophenol (Nucleophile) Reactant2->Intermediate Cyclization Oxidative Cyclization (DMSO or O2) Intermediate->Cyclization -2H Product 4-(Benzothiazol-2-yl)quinoline (Target) Cyclization->Product Yield ~75-85%

Caption: One-pot oxidative condensation pathway for the synthesis of the target scaffold.

Detailed Experimental Protocol

Objective: Synthesize 500 mg of 4-(Benzothiazol-2-yl)quinoline.

Reagents:

  • Quinoline-4-carboxaldehyde (1.0 eq)

  • 2-Aminothiophenol (1.1 eq)

  • Sodium Metabisulfite (Na₂S₂O₅) (Catalytic oxidant) or simply reflux in DMSO (oxidative solvent).

  • Solvent: Ethanol (EtOH) or DMF.

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of Quinoline-4-carboxaldehyde in 10 mL of Ethanol.

  • Addition: Add 1.1 mmol of 2-Aminothiophenol dropwise. The solution may turn yellow/orange immediately (imine formation).

  • Cyclization:

    • Method A (Green): Add 3 equiv of Na₂S₂O₅ and reflux at 80°C for 4-6 hours.

    • Method B (Robust): Use DMF as solvent and heat to 120°C for 3 hours (air oxidation drives the thiazole ring closure).

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot (high Rf) should disappear; a fluorescent blue/green spot (Product) will appear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into 50 mL ice-cold water. The product will precipitate as a solid.

    • Filter the precipitate and wash with cold water (3x) and cold ethanol (1x).

  • Purification: Recrystallize from hot Ethanol or Acetonitrile.

Self-Validation Check:

  • Melting Point: Expect >160°C (Isomers often differ significantly).

  • Fluorescence: Dissolve a crystal in DCM. Irradiate with UV (365nm). Strong blue fluorescence confirms the formation of the extended conjugated system.

Part 3: Biological & Physical Applications

Mechanism of Action (Pharmacophore)

This molecule is a planar intercalator. The benzothiazole moiety provides lipophilic bulk, while the quinoline nitrogen can accept hydrogen bonds or coordinate metals.

Key Pathways:

  • DNA Intercalation: The planar structure slides between base pairs, potentially stabilizing G-quadruplexes (telomerase inhibition).

  • Kinase Inhibition: The benzothiazole motif mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases (e.g., Src, EGFR).

Biological Screening Workflow

Bio_Workflow cluster_Assays Parallel Screening Tracks Compound 4-Benzothiazol-2-yl-quinoline (Stock in DMSO) MTT Cytotoxicity Assay (MTT/MTS) Compound->MTT Cell Lines (MCF-7, A549) FRET FRET Melting Assay (G-Quadruplex Stab.) Compound->FRET Telomeric DNA Kinase Kinase Profiling (ATP Competition) Compound->Kinase Panel Result Hit Validation (IC50 / Tm) MTT->Result FRET->Result Kinase->Result

Caption: Multiplexed screening workflow for validating antiproliferative and DNA-binding activity.

Photophysical Properties
  • Fluorescence: High quantum yield in non-polar solvents.

  • Solvatochromism: Emission shifts red in polar solvents due to Intramolecular Charge Transfer (ICT) from the benzothiazole sulfur to the quinoline nitrogen.

  • Application: Can be used as a "turn-on" probe for sensing DNA or specific metal ions (Zn²⁺, Cu²⁺).

Part 4: Safety & Handling (MSDS Summary)

  • Signal Word: Warning.

  • Hazards: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation).

  • Storage: Store at 2-8°C, protected from light (photostability is generally good, but precaution is advised for long-term storage).

  • Disposal: Incineration as hazardous organic waste containing Nitrogen and Sulfur.

References

  • Synthesis & Structure: Title: "Synthesis and biological evaluation of benzothiazole-quinoline conjugates." Source:Chemical Biology & Drug Design. Context: Describes the condensation of 2-aminothiophenol with quinoline aldehydes. URL:[Link] (Journal Landing Page for verification of method).

  • Database Verification (CAS): Title: "4-Benzothiazol-2-yl-quinoline (CAS 64434-97-5) Entry."[1][2] Source:ChemicalBook / PubChem. Context: Confirms the specific CAS for the 4-isomer. URL:[Link] (Search via CAS 64434-97-5).

  • Kinase Inhibition Context: Title: "Benzothiazole derivatives as potent anticancer agents."[4] Source:European Journal of Medicinal Chemistry. Context: Discusses the ATP-mimetic properties of the benzothiazole scaffold. URL:[Link]

Sources

Foundational

Spectroscopic Data & Characterization Guide: 4-(Benzothiazol-2-yl)quinoline

This guide provides an in-depth technical analysis of the spectroscopic characterization of 4-(Benzothiazol-2-yl)quinoline , a critical pharmacophore in medicinal chemistry.[1] The content is structured to support resear...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characterization of 4-(Benzothiazol-2-yl)quinoline , a critical pharmacophore in medicinal chemistry.[1] The content is structured to support researchers in the synthesis, validation, and structural elucidation of this scaffold.

Executive Summary & Structural Framework

The 4-(Benzothiazol-2-yl)quinoline scaffold (C


H

N

S, MW: 262.33 g/mol ) represents a conjugated system linking a quinoline ring at the C4 position to a benzothiazole moiety at the C2' position.[1] This hybrid structure is a privileged scaffold in drug discovery, exhibiting potent antitumor, antimicrobial, and DNA-intercalating properties due to its planar geometry and extended

-conjugation.[1]
Structural Connectivity
  • Core A: Quinoline ring (Heterocyclic, electron-deficient).[1]

  • Core B: Benzothiazole ring (Heterocyclic, S/N containing).

  • Linkage: C-C single bond between Quinoline-C4 and Benzothiazole-C2'.[1]

  • Key Feature: The rotation around the C4-C2' bond allows for conformational isomerism, though the planar conformation is often favored in solid state and DNA intercalation complexes.

Synthesis & Experimental Context

To understand the spectroscopic data, one must understand the synthetic origin. Impurities often stem from incomplete cyclization or residual starting materials.

Primary Synthetic Pathway: Oxidative Condensation

The most robust synthesis involves the condensation of Quinoline-4-carboxylic acid with 2-Aminothiophenol in the presence of Polyphosphoric Acid (PPA), which acts as both solvent and cyclodehydrating agent.[1]

SynthesisPathway Start1 Quinoline-4-carboxylic Acid Intermediate Amide Intermediate (Transient) Start1->Intermediate PPA, 180°C Start2 2-Aminothiophenol Start2->Intermediate Product 4-(Benzothiazol-2-yl)quinoline (Target) Intermediate->Product - H2O (Cyclodehydration)

Figure 1: Acid-catalyzed condensation pathway for the synthesis of the target scaffold.

Spectroscopic Characterization (The Core)

A. Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of molecular weight and structural integrity.

  • Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).[1]

  • Molecular Ion:

    • [M+H]

      
       (ESI): m/z 263.08 (Calculated).[1]
      
    • [M]

      
       (EI): m/z 262.1.[1]
      
  • Isotopic Pattern: A distinct M+2 peak (~4.5% intensity of M+) is observed due to the presence of Sulfur (

    
    S).[1]
    

Fragmentation Pathway (EI-MS): The fragmentation typically involves the cleavage of the heteroatoms and ring contraction.[1]

  • Molecular Ion (m/z 262): Base peak (highly stable aromatic system).

  • Loss of HCN (m/z 235): Common in quinoline derivatives.

  • Loss of CS (m/z 218): Characteristic of benzothiazoles.

B. Infrared Spectroscopy (FT-IR)

IR data is diagnostic for the formation of the benzothiazole ring (C=N) and the absence of the carboxylic acid precursor (O-H/C=O of COOH).

Functional GroupWavenumber (

, cm

)
Assignment Note
C=N Stretch 1610 – 1590Characteristic of Benzothiazole & Quinoline rings.[1]
C=C Aromatic 1580, 1480Skeletal vibrations of the fused rings.
C-S-C Stretch 680 – 750Thioether linkage in benzothiazole (weak band).
C-H Aromatic 3050 – 3010Weak stretching above 3000 cm

.[1]
Absence 1680 – 1720Critical: Absence of C=O confirms conversion of COOH.
C. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural proof. The numbering scheme assumes the quinoline nitrogen is position 1.


H NMR (400 MHz, DMSO-

)

Note: Chemical shifts (


) are representative of the core scaffold.[1] Coupling constants (

) are typical for ortho/meta aromatic coupling.
Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
Q-H2 9.25 Singlet (s)-Diagnostic: Most deshielded proton; adjacent to N1 and the electron-withdrawing benzothiazole at C4.[1]
Q-H3 8.35 Doublet (d)4.5Ortho-coupled to Q-H2 (if visible) or long-range; shielded relative to H2.[1]
Q-H8 8.15Doublet (d)8.0Peri-position; deshielded by the ring nitrogen lone pair effect.[1]
Q-H5 8.05Doublet (d)8.0Peri-position to the C4-substituent.[1]
B-H4' 8.10Doublet (d)8.0Deshielded by the adjacent thiazole nitrogen.[1]
Q-H6, H7 7.6 – 7.8Multiplet (m)-Overlapping aromatic signals.[1]
B-H5', H6', H7' 7.4 – 7.6Multiplet (m)-Benzothiazole benzenoid ring protons.[1]

Key Diagnostic Feature: The Singlet at ~9.25 ppm (H2) is the "smoking gun" for 4-substituted quinolines.[1] If the substitution were at position 2, this singlet would disappear.


C NMR (100 MHz, DMSO-

)
  • C=N (Benzothiazole C2'): ~163.5 ppm (Quaternary, most deshielded).[1]

  • Quinoline C2: ~150.5 ppm (CH, adjacent to Nitrogen).

  • Quinoline C4: ~140.0 ppm (Quaternary, ipso to benzothiazole).

  • Aromatic Cluster: 120 – 135 ppm (Remaining CH and Cq signals).

Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, three primary impurities must be monitored using the spectroscopic data above.

ImpurityLogic Target Target: 4-(Benzothiazol-2-yl)quinoline Detection Detection Method Target->Detection Impurity1 Impurity A: Quinoline-4-COOH (Starting Material) Impurity1->Detection IR: C=O band @ 1700 cm-1 NMR: Broad OH > 11 ppm Impurity2 Impurity B: Disulfide Dimer (Oxidized 2-Aminothiophenol) Impurity2->Detection MS: m/z 248 NMR: Symm. aromatic mlt (6.5-7.5 ppm)

Figure 2: Logical flow for impurity identification using spectral anomalies.

References

  • Patel, D. B., et al. (2017).[2] "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation." Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary: Benzothiazole derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. Quinoline–benzothiazole conjugates: Synthesis and characterization. Retrieved from [Link][1]

Sources

Exploratory

Beyond the Scaffold: The Evolution of 4-Benzothiazol-2-ylquinoline (BTQ)

Executive Summary: The Power of Hybridization In the landscape of medicinal chemistry, few strategies are as fruitful as "molecular hybridization"—the fusion of two pharmacophores to achieve synergistic potency. 4-Benzot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Power of Hybridization

In the landscape of medicinal chemistry, few strategies are as fruitful as "molecular hybridization"—the fusion of two pharmacophores to achieve synergistic potency. 4-Benzothiazol-2-ylquinoline (BTQ) represents a quintessential example of this approach. By linking the DNA-intercalating quinoline core (Position 4) with the planar, electron-withdrawing benzothiazole ring (Position 2), researchers have unlocked a privileged scaffold that serves dual masters: oncology (via G-quadruplex stabilization) and bio-sensing (via Excited-State Intramolecular Proton Transfer, ESIPT).

This guide traces the technical evolution of BTQ from a theoretical conjugate to a validated tool for downregulating the c-MYC oncogene and detecting trace metal ions in cellular environments.

Historical Genesis: From Dye Chemistry to DNA Targeting

The history of BTQ is not linear; it is a convergence of two distinct fields: dye chemistry and rational drug design.

Phase I: The Photophysical Era (1950s–1980s)

Originally, benzothiazole and quinoline derivatives were explored separately. Benzothiazoles (e.g., Thioflavin T) were known for their fluorescence, while quinolines were established antimalarials (e.g., Chloroquine). The initial fusion of these rings was driven by the dye industry, seeking extended conjugation systems to shift absorption maxima. However, these early derivatives were often insoluble and lacked the specific 4-position linkage required for biological efficacy.

Phase II: The G-Quadruplex Revolution (2000s–Present)

The true turning point for the 4-benzothiazol-2-ylquinoline isomer occurred with the discovery of G-quadruplexes (G4)—four-stranded DNA structures enriched in guanine, often found in oncogene promoters (like c-MYC and bcl-2).

  • The Challenge: Targeting G4 requires a large, planar aromatic surface to stack on top of the G-quartet.

  • The Solution: Researchers identified that linking benzothiazole at the quinoline C4 position creates a "crescent" shape that mimics the geometry of the G-quartet, providing superior stacking interactions compared to linear isomers. This sparked a surge in synthesis for anticancer applications.[1]

Mechanistic Architectures

The Oncology Pathway: G-Quadruplex Stabilization

The primary therapeutic mechanism of BTQ derivatives lies in their ability to arrest cancer cell growth by stabilizing G-quadruplex DNA.

  • Target: The c-MYC promoter NHE III_1 region.

  • Mechanism: In normal replication, the G-quadruplex unwinds to allow transcription. BTQ binds to the G-quartet, locking it in the folded state. This prevents RNA polymerase from transcribing c-MYC, a gene overexpressed in >50% of human cancers.

  • Selectivity: The heteroatoms (N, S) in the BTQ scaffold allow for specific hydrogen bonding with the loops of the G-quadruplex, offering selectivity over double-stranded DNA (dsDNA).

The Sensing Pathway: ESIPT Fluorescence

When substituted with a hydroxyl group (e.g., 2-(2'-hydroxyphenyl) variants), the scaffold undergoes Excited-State Intramolecular Proton Transfer (ESIPT) .[2][3]

  • Enol Form: Stable in ground state.

  • Excitation: Proton transfers to the nitrogen, forming a Keto species.

  • Emission: The Keto species emits at a large Stokes shift (red-shifted).

  • Application: Binding to metal ions (Zn²⁺, Hg²⁺) inhibits this proton transfer, causing a ratiometric shift in fluorescence (Blue → Green/Red), allowing for precise intracellular imaging.

Visualizing the Mechanism

The following diagram illustrates the dual-pathway utility of the BTQ scaffold, distinguishing between its oncological and sensing roles.

BTQ_Mechanism cluster_onco Oncology: G-Quadruplex Stabilization cluster_sense Bio-Sensing: ESIPT Mechanism BTQ 4-Benzothiazol-2-ylquinoline (BTQ) Privileged Scaffold G4_DNA c-MYC Promoter (G-Quadruplex Form) BTQ->G4_DNA Intercalation ESIPT ESIPT Process (Enol -> Keto*) BTQ->ESIPT If OH-substituted Stacking End-Stacking Interaction (π-π overlap) G4_DNA->Stacking Stabilization Stabilized G4 Structure (Unwinding Blocked) Stacking->Stabilization Downreg Downregulation of c-MYC Stabilization->Downreg Apoptosis Tumor Cell Apoptosis Downreg->Apoptosis Metal Metal Ion Binding (Zn2+, Hg2+, Fe3+) ESIPT->Metal + Analyte Inhibition Inhibition of Proton Transfer Metal->Inhibition Signal Fluorescence Shift (Ratiometric Response) Inhibition->Signal

Figure 1: Dual mechanistic pathways of the BTQ scaffold. Left: Antitumor activity via c-MYC suppression. Right: Metal ion detection via ESIPT modulation.

Synthetic Methodologies

The synthesis of 4-benzothiazol-2-ylquinoline has evolved from harsh condensation reactions to precise metal-catalyzed couplings.

Method A: The Modified Pfitzinger Reaction (Classic)

This route involves the condensation of isatin derivatives with ketones, but for BTQ, it is often adapted using 2-aminothiophenol and quinoline-4-carboxylic acid .

  • Reagents: Polyphosphoric Acid (PPA).

  • Conditions: 180–200°C, 4–6 hours.

  • Pros: One-pot, inexpensive starting materials.

  • Cons: Low yields, difficult purification, harsh conditions incompatible with sensitive functional groups.

Method B: Pd-Catalyzed Cross-Coupling (Modern)

For library generation in drug discovery, the Suzuki-Miyaura or Stille coupling is preferred.

  • Step 1: Synthesis of 4-bromoquinoline (from 4-hydroxyquinoline via POBr₃).

  • Step 2: Synthesis of benzothiazole-2-boronic acid (or stannane).

  • Step 3: Coupling using Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Pros: High tolerance for functional groups, regioselective, high yields (>80%).

Comparative Data: Synthesis Routes
ParameterPPA Condensation (Classic)Pd-Catalyzed Coupling (Modern)
Reaction Temp 180–200°C80–100°C
Yield 30–50%75–92%
Purification Recrystallization (Messy)Column Chromatography (Clean)
Scope Limited substituentsBroad functional group tolerance

Experimental Protocols

Synthesis of 4-(Benzothiazol-2-yl)quinoline (Modern Route)

This protocol utilizes a Stille-type coupling for maximum reliability.

  • Reactants: Charge a dry Schlenk flask with 4-bromoquinoline (1.0 eq), 2-(tributylstannyl)benzothiazole (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent: Add anhydrous Toluene (0.1 M concentration).

  • Reflux: Degas with Argon for 15 min, then heat to reflux (110°C) for 12 hours under inert atmosphere.

  • Workup: Cool to RT. Quench with KF solution (sat. aq) to precipitate tin residues. Filter through Celite.

  • Extraction: Extract filtrate with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane:EtOAc gradient). Product typically elutes as a yellow solid.

FRET-Melting Assay for G-Quadruplex Stabilization

To validate the biological activity of the synthesized scaffold.

  • Oligonucleotide: Use fluorescently labeled c-MYC DNA (e.g., 5'-FAM-Sequence-TAMRA-3').

  • Preparation: Dilute DNA to 200 nM in buffer (10 mM lithium cacodylate, pH 7.2, 10 mM KCl, 90 mM LiCl).

  • Annealing: Heat to 95°C for 5 min, cool slowly to RT to form G4 structure.

  • Dosing: Add BTQ compound at varying concentrations (0–10 µM).

  • Measurement: Monitor FAM emission (excitation 483 nm, detection 533 nm) while ramping temperature from 25°C to 95°C (1°C/min).

  • Analysis: The melting temperature (

    
    ) is defined as the temperature at 50% normalized fluorescence. A 
    
    
    
    indicates significant stabilization.

Synthetic Workflow Visualization

Synthesis_Workflow Start1 4-Bromoquinoline Catalyst Pd(PPh3)4 Toluene, 110°C Start1->Catalyst Start2 2-(Tributylstannyl) benzothiazole Start2->Catalyst Intermed Pd-Complex Intermediate Catalyst->Intermed Oxidative Addition Product 4-Benzothiazol-2-ylquinoline (Crude) Intermed->Product Reductive Elimination Purify KF Workup & Flash Chromatography Product->Purify Final Pure BTQ Scaffold (>98% Purity) Purify->Final

Figure 2: Stille coupling workflow for the high-yield synthesis of the BTQ scaffold.

References

  • Ou, T. M., et al. (2011). "Stabilization of G-quadruplex DNA and down-regulation of oncogene c-myc by quindoline derivatives." Journal of Medicinal Chemistry.

  • Paritala, H., & Firestine, S. M. (2009). "Benzo(h)quinoline derivatives as G-quadruplex binding agents." Bioorganic & Medicinal Chemistry Letters.

  • Nehra, N., et al. (2024).[4] "Benzothiazole-Quinoline-Based Fluorescent Probe for Fe3+ and its Applications." Journal of Fluorescence.

  • Zhang, S., et al. (2013). "Stabilization of G-quadruplex DNA and inhibition of telomerase activity studies of ruthenium(II) complexes." Journal of Inorganic Biochemistry.

  • Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry.

Sources

Foundational

Computational Profiling of 4-Benzothiazol-2-yl-quinoline Scaffolds: From Electronic Structure to Bioactivity

Executive Summary This technical guide delineates a rigorous in silico framework for evaluating 4-Benzothiazol-2-yl-quinoline derivatives. Merging the pharmacophoric features of quinoline (antimicrobial/anticancer) and b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates a rigorous in silico framework for evaluating 4-Benzothiazol-2-yl-quinoline derivatives. Merging the pharmacophoric features of quinoline (antimicrobial/anticancer) and benzothiazole (DNA-binding/kinase inhibition), this scaffold represents a "privileged structure" in medicinal chemistry. This document provides a self-validating workflow combining Density Functional Theory (DFT), ADMET profiling, Molecular Docking, and Molecular Dynamics (MD) simulations to predict bioactivity and drug-likeness with high fidelity.[1]

Introduction: The Pharmacophoric Synergy

The fusion of a quinoline ring with a benzothiazole moiety at the C4 position creates a highly conjugated planar system. This structural characteristic suggests two primary mechanisms of action:

  • DNA Intercalation: The planar geometry facilitates insertion between base pairs.[1]

  • Kinase Inhibition: The nitrogen atoms in the benzothiazole and quinoline rings serve as hydrogen bond acceptors, mimicking the adenine ring of ATP in kinase binding pockets (e.g., EGFR, VEGFR-2).[1]

To validate these properties without excessive synthetic expenditure, we employ a hierarchical computational strategy.[1]

Global Computational Workflow

Workflow DFT 1. DFT (Gaussian/ORCA) Electronic Properties (HOMO-LUMO, MEP) ADMET 2. ADMET (SwissADME) Pharmacokinetics (LogP, Toxicity) DFT->ADMET Filter Unstable Conformers DOCK 3. Docking (AutoDock) Binding Affinity (EGFR/DNA Targets) ADMET->DOCK Filter Non-Drug-Like Candidates MD 4. MD Simulation (GROMACS) Complex Stability (RMSD, RMSF, Rg) DOCK->MD Validate Top Poses

Figure 1: Hierarchical in silico workflow ensuring that only electronically stable, drug-like, and high-affinity candidates progress to computationally expensive MD simulations.

Module 1: Quantum Mechanical Profiling (DFT)

Before assessing biological interaction, one must understand the molecule's intrinsic reactivity.[1] Density Functional Theory (DFT) provides the electronic "fingerprint."

Methodological Protocol
  • Software: Gaussian 16 or ORCA 5.0.

  • Functional/Basis Set: B3LYP/6-31G(d,p). This is the industry standard for organic drug-like molecules, balancing cost with accuracy for geometry optimization.[1]

  • Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) to mimic physiological conditions.
    
Key Parameters & Interpretation

The following electronic descriptors are critical for predicting the interaction potential of 4-Benzothiazol-2-yl-quinoline:

ParameterDefinitionBiological RelevanceTarget Range

Highest Occupied Molecular OrbitalElectron donor capability. High values imply easier oxidation/metabolism.[1]-5.5 to -6.5 eV

Lowest Unoccupied Molecular OrbitalElectron acceptor capability. Critical for nucleophilic attacks by enzymes.[1]-1.5 to -2.5 eV

(Gap)

Chemical Hardness (

).
A lower gap indicates a "softer" molecule, more reactive and polarizable (better for intercalation).
< 4.0 eV
Dipole Moment (

)
Charge separationInfluences solubility and orientation in the binding pocket.3.0 - 6.0 Debye
Molecular Electrostatic Potential (MEP)

Visualization: The MEP map reveals reactive sites.

  • Red Regions (Negative Potential): Localized on the Nitrogen atoms of the benzothiazole and quinoline rings. These are the H-bond acceptors (critical for interaction with residues like Met769 in EGFR).

  • Blue Regions (Positive Potential): Localized on the aromatic hydrogens. These areas interact with negatively charged residues (Asp/Glu) or backbone carbonyls.[1]

Module 2: Pharmacokinetic Profiling (ADMET)

A potent inhibitor is useless if it cannot reach the target. We utilize SwissADME and pkCSM for this filter.[1]

Lipinski’s Rule of 5 (Ro5) Compliance

Benzothiazole-quinoline hybrids are large, fused systems.[1] A common failure point is Lipophilicity (LogP).[1]

  • Protocol: Calculate Consensus LogP.

  • Threshold: LogP

    
     5.
    
  • Correction: If LogP > 5, introduce polar substituents (e.g., -OH, -NH2, or sulfonamides) on the phenyl rings to improve water solubility.[1]

Toxicity Prediction (The Safety Gate)
  • hERG Inhibition: Benzothiazoles are structurally similar to known hERG blockers, which cause fatal cardiac arrhythmia.[1]

    • Requirement: Predicted pIC50 < 5 (Non-blocker).[1]

  • AMES Toxicity: Checks for mutagenicity (DNA damage).[1] Since these molecules are DNA intercalators, a positive AMES result is expected but must be managed (acceptable for oncology, unacceptable for antibiotics).[1]

Module 3: Molecular Docking (Interaction Analysis)

This section details the interaction with EGFR (Epidermal Growth Factor Receptor) , a clinically validated target for quinoline derivatives (e.g., Gefitinib).[1]

Target Selection & Preparation[1]
  • Target: EGFR Kinase Domain.[1]

  • PDB ID: 1M17 (Complexed with Erlotinib) or 4HJO.[1]

  • Preparation Protocol:

    • Remove crystallographic water molecules (except those bridging the ligand).

    • Add polar hydrogens (pH 7.4).

    • Compute Gasteiger charges.[1]

Grid Box Generation (The Search Space)

To ensure the docking is valid, the grid must encompass the ATP-binding pocket.

  • Center: Coordinates of the co-crystallized ligand (e.g., Erlotinib).

  • Dimensions:

    
     Å (Standard) or 
    
    
    
    points (AutoDock).
  • Spacing: 0.375 Å.[1]

Self-Validation Step (Redocking)

CRITICAL: Before docking new compounds, you must redock the co-crystallized ligand (Erlotinib) into the empty pocket.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . If RMSD > 2.0 Å, the protocol is invalid.[1]

Interaction Analysis

For 4-Benzothiazol-2-yl-quinoline, look for these specific interactions:

  • H-Bond (Hinge Region): The Quinoline N1 or Benzothiazole N should H-bond with Met769 .

  • Gatekeeper Interaction: Hydrophobic contact with Thr790 .

  • Salt Bridge: If an amine side chain is present, look for interaction with Asp855 .[1]

Module 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot.[1] MD simulations (100 ns) verify if the ligand stays bound under physiological forces.

Simulation Setup (GROMACS Pipeline)

MD_Pipeline cluster_prep System Preparation cluster_run Simulation Phases Ligand_Topo Ligand Topology (CGenFF / SwissParam) Complex Merge & Solvate (TIP3P Water + Ions) Ligand_Topo->Complex Protein_Topo Protein Topology (CHARMM36m) Protein_Topo->Complex Minimization Energy Minimization (Steepest Descent) Complex->Minimization Equilibration Equilibration (NVT 100ps -> NPT 100ps) Minimization->Equilibration Production Production Run (100 ns, 310K, 1 bar) Equilibration->Production

Figure 2: Standard GROMACS pipeline for protein-ligand complex stability analysis.

Analysis Metrics

To confirm the 4-Benzothiazol-2-yl-quinoline derivative is a stable lead:

  • RMSD (Root Mean Square Deviation):

    • Plot: Time (ns) vs. RMSD (nm).

    • Success: The ligand RMSD should plateau (e.g., at 0.2–0.3 nm) and not drift continuously.[1] A drift indicates the ligand is leaving the pocket.

  • RMSF (Root Mean Square Fluctuation):

    • Insight: Measures the flexibility of protein residues.

    • Check: The binding site residues (Met769, Thr790) should have lower RMSF values in the complex compared to the apo-protein (indicating ligand-induced stabilization).

  • Radius of Gyration (Rg):

    • Insight: Measures the compactness of the protein.

    • Success: Rg should remain constant, indicating the protein structure does not unfold upon ligand binding.[1]

Conclusion

The in silico profiling of 4-Benzothiazol-2-yl-quinoline requires a multi-faceted approach. DFT confirms the electronic capacity for charge transfer (crucial for intercalation). ADMET filters ensure the scaffold is not a "false positive" due to toxicity or insolubility. Finally, the combination of Docking and MD simulation provides a dynamic view of the binding event, specifically targeting the ATP-binding pocket of kinases like EGFR.

Key Takeaway: The presence of the benzothiazole nitrogen is the pharmacophoric anchor. Any modification to this scaffold should preserve the electron density at this position to maintain H-bond capability with the kinase hinge region.

References

  • Synthesis and Biological Evaluation of Benzothiazole-Quinoline Hybrids Source: National Institutes of Health (NIH) / PubMed Central Context: Discusses the synthesis, antitubercular activity, and in silico ADME profiling of similar hybrid scaffolds.

  • Molecular Dynamics Simulation of Quinoline-based Analogues against EGFR Source: International Journal of Biological Macromolecules (via PubMed) Context: Validates the use of MD simulations (GROMACS) for quinoline derivatives targeting EGFR and identifies key residues (Met769).

  • In Silico Development of Novel EGFR Inhibitors Source: MDPI (Molecules) Context: Provides detailed protocols for 3D-QSAR, ADMET, and MD simulations using the CHARMM force field for quinazoline/quinoline derivatives.

  • Benzothiazole Derivatives as Anticancer Agents Source: Frontiers in Chemistry Context: Explores the structure-activity relationship (SAR) of benzothiazole frameworks and their predicted metabolic positions.

  • SwissADME: A Free Web Tool to Evaluate Pharmacokinetics Source: Scientific Reports (Nature) Context: The authoritative reference for the ADMET protocols described in Module 2.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 4-(Benzothiazol-2-yl)quinoline

Introduction & Scope The fusion of pharmacophores is a cornerstone strategy in medicinal chemistry. The 4-(Benzothiazol-2-yl)quinoline scaffold represents a "privileged structure," combining the DNA-intercalating propert...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The fusion of pharmacophores is a cornerstone strategy in medicinal chemistry. The 4-(Benzothiazol-2-yl)quinoline scaffold represents a "privileged structure," combining the DNA-intercalating properties of the quinoline ring with the broad biological activity (antitumor, antimicrobial) of the benzothiazole moiety.

This Application Note provides a definitive guide for synthesizing this bi-heterocyclic system. Unlike generic organic chemistry texts, this protocol focuses on reproducibility and scalability . We present two distinct methodologies:

  • Protocol A (The "Gold Standard"): Polyphosphoric Acid (PPA) mediated cyclodehydration. This is the preferred route for scale-up and robustness, utilizing stable carboxylic acid precursors.

  • Protocol B (The "Discovery" Route): Oxidative condensation using aldehydes. This is ideal for combinatorial library generation where aldehyde diversity is higher.

Retrosynthetic Analysis

To understand the synthesis, we must visualize the disconnection of the C2'-C4 bond.

  • Route A (Dehydration): Disconnects to Quinoline-4-carboxylic acid and 2-Aminothiophenol . This pathway requires a strong dehydrating agent (PPA) to drive the formation of the amide bond and subsequent cyclization/dehydration to the aromatic benzothiazole.

  • Route B (Oxidation): Disconnects to Quinoline-4-carboxaldehyde and 2-Aminothiophenol . This forms an intermediate benzothiazoline (non-aromatic) which must be oxidized (dehydrogenated) to the final product.

Figure 1: Mechanistic Pathway (Route A)

ReactionMechanism Precursors Precursors: Quinoline-4-COOH + 2-Aminothiophenol Intermediate1 Intermediate: Thioester/Amide Formation Precursors->Intermediate1 PPA, 140°C Protonation Cyclization Cyclization: Nucleophilic Attack (Ring Closure) Intermediate1->Cyclization -H2O Dehydration Dehydration: Loss of H2O (Aromatization) Cyclization->Dehydration Acid Catalysis Product Final Product: 4-(Benzothiazol-2-yl)quinoline Dehydration->Product

Caption: Acid-catalyzed cyclodehydration mechanism via Polyphosphoric Acid (PPA).

Protocol A: PPA-Mediated Cyclodehydration (Recommended)

Rationale: This method is superior for this specific scaffold because Quinoline-4-carboxylic acid (Cinchophen analogs) are chemically stable solids, whereas the corresponding aldehydes are prone to air oxidation. PPA acts as both solvent and catalyst.

Materials
  • Quinoline-4-carboxylic acid: 10 mmol (1.73 g)

  • 2-Aminothiophenol: 11 mmol (1.38 g / 1.18 mL)

  • Polyphosphoric Acid (PPA): ~10-15 g

  • Reagents for Workup: Crushed ice, Sodium Carbonate (

    
    ), Ethyl Acetate.
    
Step-by-Step Methodology
  • Setup: In a 50 mL round-bottom flask, place the Quinoline-4-carboxylic acid.

  • Solvent Addition: Add PPA (10-15 g). Note: PPA is extremely viscous. It is easier to handle if warmed slightly (40°C) before pouring.

  • Reagent Addition: Add 2-Aminothiophenol dropwise. The mixture may warm slightly (exothermic).

  • Reaction:

    • Fit the flask with a calcium chloride drying tube (exclude moisture, though PPA is hygroscopic, the reaction generates water).

    • Heat the mixture to 140°C - 150°C in an oil bath.

    • Stir magnetically for 3–4 hours . The mixture will turn into a dark, homogenous syrup.

    • Monitoring: TLC is difficult due to PPA viscosity. Visual check: Complete dissolution and darkening usually indicate progress.

  • Quenching (Critical Step):

    • Cool the reaction mixture to ~60°C (do not let it solidify completely).

    • Pour the syrup slowly into 200 g of crushed ice with vigorous stirring. The PPA will hydrolyze, and the crude product will precipitate as a solid or gum.

  • Neutralization:

    • The slurry will be strongly acidic. Slowly add solid

      
       or 10% NaOH solution until pH ~8-9.
      
    • Observation: The precipitate should harden and become filterable.

  • Purification:

    • Filter the solid.[1][2] Wash copiously with water to remove phosphate salts.

    • Recrystallize from Ethanol or DMF/Water mixture.

Figure 2: Laboratory Workflow (Protocol A)

LabWorkflow Start Weigh Reagents (Quinoline-4-COOH + 2-ATP) Mix Mix in PPA (Viscous Syrup) Start->Mix Heat Heat @ 140°C 3-4 Hours Mix->Heat Quench Pour into Crushed Ice (Hydrolysis of PPA) Heat->Quench Neutralize Adjust pH to 8-9 (Na2CO3) Quench->Neutralize Filter Filter & Wash (Remove Phosphates) Neutralize->Filter Recryst Recrystallize (Ethanol) Filter->Recryst

Caption: Step-by-step workflow for the PPA-mediated synthesis.

Protocol B: Oxidative Condensation (Alternative)

Rationale: If the carboxylic acid is unavailable, or if sensitive functional groups cannot withstand 140°C/PPA, this milder route using the aldehyde is preferred.

Materials
  • Quinoline-4-carboxaldehyde: 10 mmol

  • 2-Aminothiophenol: 10 mmol

  • Sodium Metabisulfite (

    
    ):  10 mmol (Oxidant)
    
  • Solvent: DMF (Dimethylformamide) or Ethanol.

Methodology
  • Dissolve Quinoline-4-carboxaldehyde and 2-Aminothiophenol in DMF (10 mL).

  • Add

    
    .
    
  • Reflux at 100-110°C for 4 hours.

  • Pour into crushed ice. Filter the precipitate.[1][2]

  • Note: Without the oxidant (

    
    ), the reaction may yield the benzothiazoline intermediate, which requires further oxidation (e.g., with 
    
    
    
    or air bubbling).

Data Analysis & Characterization

Successful synthesis must be validated by NMR and Melting Point. The 4-position substitution on quinoline creates a distinct descalding pattern in NMR.

Expected Analytical Data
ParameterExpected Value / ObservationNotes
Physical State Yellow to Pale Brown SolidRecrystallized product should be crystalline.
Melting Point 160°C - 180°CVaries slightly based on substituents; Sharp range indicates purity.
Yield (Method A) 75% - 85%PPA method typically gives higher yields.
Yield (Method B) 60% - 70%Lower due to potential incomplete oxidation.
1H NMR (DMSO-d6)

9.1-9.2 (d, 1H, H-2 Quinoline)
The proton at C2 of quinoline is most deshielded.
MS (ESI) [M+H]+ corresponds to MWCheck for M+2 isotope if Chloro-substituents are present.

Troubleshooting & Expert Tips

  • "Oiling Out" upon Quenching:

    • Cause: Product is trapped in oligomers or PPA wasn't fully hydrolyzed.

    • Solution: Scratch the side of the beaker with a glass rod to induce crystallization. If it remains oily, extract with Ethyl Acetate, dry over

      
      , and evaporate.
      
  • Incomplete Reaction (Method A):

    • Cause: Temperature too low. PPA viscosity prevents mixing.

    • Solution: Ensure oil bath is >140°C. Use mechanical stirring if scaling up >50g.

  • Safety Warning (2-Aminothiophenol):

    • This reagent has a stench and is toxic. All weighing and transfers must occur in a fume hood . Clean glassware with bleach to oxidize residual thiols before removing from the hood.

References

  • Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. PubMed Central (NIH). [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI Molecules. [Link]

  • Biological Activities of Quinoline Derivatives. Bentham Science. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central (NIH). [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity. MDPI Pharmaceuticals. [Link]

Sources

Application

Application Note: 4-Benzothiazol-2-YL-quinoline (BQ) Scaffolds for Ratiometric Metal Ion Sensing

Topic: 4-Benzothiazol-2-YL-quinoline Derivatives as "Turn-On" Fluorescent Probes for Zinc (

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Benzothiazol-2-YL-quinoline Derivatives as "Turn-On" Fluorescent Probes for Zinc (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


) Detection.
Content Type:  Detailed Application Note & Protocol Guide.
Audience:  Chemical Biologists, Analytical Chemists, and Drug Discovery Researchers.

[1]

Introduction & Significance

The detection of labile zinc (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


) pools in biological systems is critical for understanding neurobiology, insulin storage, and gene transcription. While ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

is the second most abundant transition metal in the human body, its "silent" spectroscopic nature (d

configuration) makes it invisible to standard techniques like EPR.

This guide details the application of 4-Benzothiazol-2-YL-quinoline (BQ) derivatives. These molecular probes utilize a benzothiazole fluorophore conjugated to a quinoline chelator.[1][2] The scaffold exhibits a "Turn-On" fluorescence response upon binding ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


, driven by the inhibition of Photoinduced Electron Transfer (PET) or Excited-State Intramolecular Proton Transfer (ESIPT), depending on the specific functionalization (e.g., -OH or Schiff base linkers).
Key Features
  • High Selectivity: Distinguishes ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     from competing ions like 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Low Detection Limit (LOD): Typically in the nanomolar range (10–100 nM), suitable for intracellular imaging.[3]

  • Fast Response: Chelation kinetics typically stabilize within <1 minute.

Mechanism of Action

The BQ probe operates as a molecular switch. In its free ligand state, the rotation around the bond connecting the benzothiazole and quinoline rings allows for non-radiative decay or PET, quenching fluorescence.[3]

Upon introducing ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


, the metal coordinates with the Nitrogen of the benzothiazole and the Nitrogen of the quinoline (N-N chelation), often assisted by an auxiliary donor (O or S). This binding locks the molecule into a rigid planar conformation.

Mechanism Flow:

  • Free Probe: Flexible structure

    
     Non-radiative decay 
    
    
    
    Fluorescence OFF .
  • Metal Binding:

    
     chelation 
    
    
    
    Restriction of Intramolecular Rotation (RIR) + PET Inhibition
    
    
    Fluorescence ON .

G FreeProbe Free Probe (BQ) (Flexible / PET Active) Complex BQ-Zn²⁺ Complex (Rigid / PET Blocked) FreeProbe->Complex + Zn²⁺ (Chelation) ZnIon Zn²⁺ Ion ZnIon->Complex Complex->FreeProbe Metal Stripping Signal Strong Fluorescence (λ_em ~510-540 nm) Complex->Signal CHEF Effect EDTA EDTA Treatment (Reversibility) EDTA->Complex

Figure 1: Mechanism of Chelation-Enhanced Fluorescence (CHEF) in BQ probes.

Synthesis Protocol

Note: This protocol describes the condensation route to generate a Schiff-base functionalized BQ probe, a common high-performance variant.[3]

Materials
  • 4-Quinolinecarboxaldehyde[3][4]

  • 2-Aminothiophenol[3]

  • Ethanol (Absolute)[3]

  • Acetic Acid (Catalytic)[3]

Step-by-Step Synthesis
  • Reaction Setup: Dissolve 4-quinolinecarboxaldehyde (1.0 mmol) in 15 mL of absolute ethanol in a round-bottom flask.

  • Addition: Dropwise add 2-aminothiophenol (1.0 mmol) to the stirring solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[3]

  • Isolation: Cool to room temperature. A yellow/orange precipitate should form.

  • Purification: Filter the precipitate and wash with cold ethanol (

    
    ). Recrystallize from hot ethanol to obtain the pure BQ probe.
    
  • Characterization: Confirm structure via

    
    H-NMR and ESI-MS (
    
    
    
    peak).

Spectroscopic Characterization & Sensing Protocol

Preparation of Stock Solutions[5]
  • Probe Stock: Dissolve BQ probe in DMSO to create a 1.0 mM stock solution. Store at -20°C in the dark.

  • Metal Stocks: Prepare 10 mM stock solutions of nitrate or chloride salts (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    , 
    
    
    
    , etc.) in deionized water.
  • Buffer: HEPES buffer (10 mM, pH 7.4) or Tris-HCl.[5]

Fluorescence Titration (The "Turn-On" Assay)

This experiment determines the sensitivity and dynamic range of the probe.

  • Blank Preparation: Add 10

    
    L of Probe Stock to 990 
    
    
    
    L of Buffer/DMSO (9:1 v/v) in a quartz cuvette. Final probe concentration: 10
    
    
    M.
  • Baseline Scan: Record emission spectrum (

    
    , scan range 400–650 nm).
    
  • Titration: Aliquot

    
     stock (0–5 equivalents) into the cuvette. Mix by inversion for 10 seconds.
    
  • Measurement: Record spectra after each addition.

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. 
    
    
    
    .

Data Output Table (Example):

ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

(

M)
Intensity (a.u.) at 520 nmQuantum Yield (

)
0 (Free Ligand)450.02
52100.15
10 (1 eq)8500.45
20 (Saturation)8650.46
Reversibility & Selectivity Validation (Self-Validating System)

To ensure the signal is due to reversible metal binding and not probe degradation or precipitation:

  • Saturate: Add 2 eq. of

    
     to the probe solution (Signal High).
    
  • Strip: Add 5 eq. of EDTA (a strong chelator).

  • Observe: Fluorescence should return to baseline (Signal Low).

  • Reload: Add 10 eq. of

    
     (overcoming EDTA). Signal should recover.
    
    • Pass Criteria: Signal recovery >85% after 3 cycles.

Biological Application: Live Cell Imaging

The BQ scaffold is lipophilic, allowing passive diffusion through cell membranes.[3]

Workflow Diagram

CellImaging Step1 Cell Culture (HeLa / HEK293) Seed on glass coverslips Step2 Probe Loading Incubate 10 μM BQ Probe 30 mins @ 37°C Step1->Step2 Step3 Wash Step (Critical) 3x with PBS to remove extracellular probe Step2->Step3 Step4 Exogenous Zn²⁺ Addition (Optional Positive Control) Add Zn-Pyrithione (10 μM) Step3->Step4 Validation Step5 Confocal Microscopy Ex: 405nm / Em: 500-550nm Step3->Step5 Step4->Step5

Figure 2: Protocol for intracellular Zinc imaging using BQ probes.

Imaging Protocol
  • Seeding: Seed HeLa cells in a confocal dish and grow to 70% confluence.

  • Staining: Replace media with serum-free media containing 10

    
    M BQ Probe. Incubate for 30 minutes at 37°C.
    
  • Washing: Remove media and wash cells

    
     with PBS (pH 7.4) to remove non-specific background.
    
  • Imaging:

    • Excitation: 405 nm (diode laser) or 365 nm (UV lamp).[3]

    • Emission Collection: 500–550 nm (Green channel).[3]

  • Control: Treat cells with TPEN (intracellular chelator) to quench signal, confirming intracellular

    
     specificity.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Fluorescence Probe aggregation or autofluorescence.[3]Reduce probe concentration to <5 ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

M. Ensure DMSO content <1% in final buffer.
No "Turn-On" Response pH is too acidic (protonation of N sites).Adjust buffer to pH 7.4. BQ probes often fail below pH 5.0.
Interference from

Cadmium has similar ionic radius to Zinc.Use BQ derivatives with steric hindrance (bulky groups near chelation site) to favor smaller

ions.
Irreversibility Probe hydrolysis or photo-bleaching.Perform EDTA test immediately. Keep samples in the dark.

References

  • Mechanism of Benzothiazole-Quinoline Probes

    • Title: A benzothiazole-modified quinoline Schiff base fluorescent probe for selective detection of Zn2+ ions.[2][5]

    • Source: New Journal of Chemistry (RSC).
    • Link:[Link]

  • Synthesis & Ratiometric Sensing

    • Title: Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+.[2]

    • Source: ACS Omega.
    • Link:[Link][3]

  • Biological Imaging Protocols

    • Title: Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application.[2]

    • Source: RSC Advances.
    • Link:[Link]

Sources

Method

Application Note: Assay Development for G-Quadruplex Screening using 4-Benzothiazol-2-yl-quinoline (B2Q)

Abstract & Introduction The structural polymorphism of nucleic acids extends far beyond the canonical double helix. Guanine-rich sequences, particularly in oncogene promoters (c-MYC, KRAS) and telomeres, fold into four-s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The structural polymorphism of nucleic acids extends far beyond the canonical double helix. Guanine-rich sequences, particularly in oncogene promoters (c-MYC, KRAS) and telomeres, fold into four-stranded structures known as G-quadruplexes (G4) .[1][2][3] These structures are premier targets for anticancer therapeutics.

4-Benzothiazol-2-yl-quinoline (B2Q) represents a privileged scaffold in this domain. Unlike traditional planar intercalators that often lack specificity, the B2Q scaffold utilizes a "molecular rotor" mechanism. In solution, the bond between the benzothiazole and quinoline rings allows free rotation, dissipating excited-state energy non-radiatively (fluorescence OFF). Upon stacking onto the external G-tetrad of a G-quadruplex, this rotation is restricted, triggering a strong fluorescence enhancement (fluorescence ON).

This Application Note details the development of two complementary assays using B2Q:

  • Direct Fluorescence "Light-Up" Assay: For rapid identification of G4 structures.

  • G4-FID (Fluorescent Intercalator Displacement): For determining binding affinity (

    
    ) and selectivity against duplex DNA.[4]
    

Physicochemical Properties & Preparation[5][6][7][8][9][10][11]

Before assay execution, the probe must be characterized and prepared correctly to avoid aggregation-induced artifacts.

PropertyValue / CharacteristicNotes
Molecular Weight ~262.3 g/mol Varies with derivatives.
Solubility DMSO (High), Water (Low)Critical: Stock solutions must be in DMSO. Aqueous working solutions should contain <1% DMSO.
Excitation (

)
360 – 390 nmUV-A/Blue range.
Emission (

)
480 – 520 nmGreen/Yellow region. Large Stokes shift reduces self-quenching.
Stoichiometry Typically 1:1 or 2:1End-stacking mode (top and/or bottom G-tetrad).
Stock Solution Protocol
  • Weigh 2.6 mg of B2Q solid.

  • Dissolve in 1.0 mL of anhydrous DMSO (Grade

    
     99.9%) to create a 10 mM Master Stock .
    
  • Vortex for 30 seconds; sonicate for 5 minutes to ensure complete dissolution.

  • Aliquot into amber tubes (20

    
    L each) and store at -20°C. Do not freeze-thaw more than 3 times. 
    

Protocol A: Direct Fluorescence "Light-Up" Sensing

Objective: To detect the presence of G-quadruplex structure in a DNA sample.

Mechanism of Action

The B2Q probe acts as a structural sensor. It exhibits minimal fluorescence in the presence of single-stranded (ssDNA) or duplex DNA (dsDNA) but lights up significantly upon end-stacking on a G4 structure.

G4_Mechanism cluster_0 Solution State (OFF) cluster_1 Bound State (ON) FreeProbe Free B2Q (Unbound) Rotation Free Rotation (Energy Dissipation) FreeProbe->Rotation Complex B2Q-G4 Complex (Rotation Restricted) FreeProbe->Complex + DNA G4 G-Quadruplex Target G4->Complex Signal Fluorescence Emission (~500nm) Complex->Signal

Figure 1: The "Light-Switch" mechanism. Restriction of intramolecular rotation upon G4 binding enables radiative decay (fluorescence).

Step-by-Step Methodology
Step 1: DNA Annealing (The Most Critical Step)

G-quadruplexes are thermodynamically stable but kinetically slow to fold. You must force folding.

  • Dilute DNA oligonucleotide (e.g., c-MYC promoter sequence) to 100

    
    M in Annealing Buffer  (10 mM Tris-HCl pH 7.4, 100 mM KCl).
    
    • Note: KCl is preferred over NaCl for stabilizing most G4 structures.

  • Heat at 95°C for 5 minutes in a heat block.

  • Cool slowly to room temperature over 2 hours (approx. 1°C/min). This allows the G-tetrads to align properly.

Step 2: Microplate Setup

Use black, flat-bottom 96-well non-binding plates (Corning #3650 or equivalent).

Well TypeComponent A (Buffer)Component B (Probe)Component C (DNA)Final Vol
Blank 98

L
2

L (100

M)
0

L
100

L
Control (dsDNA) 93

L
2

L (100

M)
5

L (dsDNA stock)
100

L
Sample (G4) 93

L
2

L (100

M)
5

L (G4 stock)
100

L

Final Concentrations: Probe = 2


M, DNA = 5 

M (Excess DNA ensures all probe is bound).
Step 3: Measurement
  • Incubate plate in the dark at 25°C for 15 minutes.

  • Read Fluorescence:

    • 
      : 370 nm
      
    • 
      : Scan 450–650 nm (Peak expected ~510 nm).
      
    • Gain: Set to 70% of the G4 positive control well.

Protocol B: G4-FID (Fluorescent Intercalator Displacement)

Objective: To determine the binding affinity (


) of B2Q or to use B2Q as a reference to screen other drugs.

In this assay, we use Thiazole Orange (TO) as the initial probe. TO is fluorescent when bound to G4. We titrate B2Q into the TO-G4 complex. If B2Q binds stronger, it displaces TO, causing a decrease in fluorescence.

Workflow Diagram

FID_Workflow cluster_prep Preparation cluster_titration Displacement Anneal Anneal G4 DNA (100mM KCl) Mix Form TO-G4 Complex (Fluorescence HIGH) Anneal->Mix Titrate Add B2Q (0.1 - 50 µM) Mix->Titrate Equilibrate Incubate 5 mins Titrate->Equilibrate Measure Read Fluorescence (Ex 501nm / Em 530nm) Equilibrate->Measure

Figure 2: G4-FID workflow. Loss of fluorescence indicates successful displacement of the TO probe by B2Q.

Protocol Details
  • Probe Mix: Prepare a solution of 0.25

    
    M G4 DNA and 0.50 
    
    
    
    M Thiazole Orange in 100 mM KCl buffer.
    • Note: The 1:2 DNA:TO ratio is standard to ensure saturation of binding sites.

  • Titration: Add increasing concentrations of B2Q (0, 0.1, 0.5, 1.0, ... 10

    
    M) to the wells.
    
  • Readout:

    • Excitation: 501 nm (Specific to Thiazole Orange).

    • Emission: 530 nm.

  • Calculation: Plot % Fluorescence vs. [B2Q]. The concentration reducing fluorescence by 50% is the

    
     (Displacement Concentration).[5]
    

Data Analysis & Troubleshooting

Calculating Selectivity

To prove B2Q is a specific G4 binder, you must run parallel assays with duplex DNA (ds26).



A good B2Q derivative should yield a ratio > 10.
Troubleshooting Table
IssueProbable CauseCorrective Action
High Background Signal Probe aggregation or impure DMSO.Sonicate stock solution; ensure DMSO is anhydrous.
No Fluorescence Turn-On G4 structure not formed.Check buffer (K+ is essential). Re-anneal DNA slowly.
Signal Drift Photobleaching.Keep plate covered in foil. Use "Single Read" mode, not continuous kinetic.
Inner Filter Effect [B2Q] > 10

M absorbs excitation light.
Keep probe concentration

2

M. Correct data using absorbance values if necessary.

References

  • Monchaud, D., & Teulade-Fichou, M. P. (2008). A hit-and-run survey of the G-quadruplex ligand landscape. Organic & Biomolecular Chemistry. Link

  • Largy, E., et al. (2011). Fluorescence intercalator displacement assay for screening G4 ligands towards a variety of G-quadruplex structures. Biochimie. Link

  • Vummidi, B. R., et al. (2013). Fluorescent probes for G-quadruplex structures. Trends in Biochemical Sciences. Link

  • Yang, Q., et al. (2009). Carbazole derivatives as a new class of selective fluorescent G-quadruplex ligands. The Journal of Physical Chemistry B. Link

  • Chung, W. J., et al. (2014). Benzothiazole-based G-quadruplex-selective ligands.[1][2][6][7] European Journal of Medicinal Chemistry. Link

Sources

Application

Application Note: High-Throughput Screening of G-Quadruplex Stabilizers using 4-Benzothiazol-2-yl-quinoline Scaffolds

Abstract & Scientific Rationale The 4-Benzothiazol-2-yl-quinoline (B2Q) scaffold represents a privileged class of planar, heteroaromatic fluorophores capable of intercalating into or end-stacking upon DNA secondary struc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The 4-Benzothiazol-2-yl-quinoline (B2Q) scaffold represents a privileged class of planar, heteroaromatic fluorophores capable of intercalating into or end-stacking upon DNA secondary structures. While historically utilized as amyloid fibril probes, recent medicinal chemistry efforts have repositioned B2Q derivatives as potent G-quadruplex (G4) stabilizers .

G-quadruplexes are non-canonical nucleic acid structures enriched in the promoter regions of oncogenes (c-MYC, KRAS, KIT) and telomeres.[1] Stabilizing these structures with small molecules prevents the unwinding necessary for replication and transcription, inducing DNA damage response and apoptosis in cancer cells.

This Application Note details the high-throughput screening (HTS) workflow for identifying B2Q-based hits using two orthogonal assays: FRET-Melting (thermal stability) and Fluorescent Intercalator Displacement (FID) (binding affinity).

Mechanism of Action

The B2Q scaffold possesses an extended


-conjugated system that mimics the surface area of a G-quartet. Upon binding, it acts as a "molecular clamp," locking the G4 structure in a folded state.

G4_Mechanism Oncogene Oncogene Promoter (e.g., c-MYC) G4_Form G-Quadruplex Formation Oncogene->G4_Form Physiological Folding Complex Ligand-G4 Stabilized Complex G4_Form->Complex + B2Q Binding B2Q 4-Benzothiazol-2-yl-quinoline (Ligand) B2Q->Complex Pol_Stall Polymerase Stalling Complex->Pol_Stall Steric Blockade Apoptosis Downregulation & Apoptosis Pol_Stall->Apoptosis Replication Stress

Figure 1: Mechanism of Action. The B2Q scaffold stabilizes the G-quadruplex, preventing polymerase processivity and suppressing oncogene expression.

Experimental Protocols

Protocol A: High-Throughput FRET-Melting Assay

Purpose: To determine the thermodynamic stabilization potential (


) of B2Q derivatives on a labeled G4-forming oligonucleotide.

Principle: A dual-labeled DNA probe (Fluorophore-Quencher) emits fluorescence only when unfolded. As temperature increases, the G4 unfolds (melts), releasing the fluorophore from the quencher. A stabilizer shifts this melting curve to higher temperatures.

Materials
  • Oligonucleotide: F21T (Human Telomeric): 5'-FAM-GGG TTA GGG TTA GGG TTA GGG-TAMRA-3' (0.2 µM final).

  • Buffer: 10 mM Lithium Cacodylate (pH 7.2), 10 mM KCl, 90 mM LiCl. Note: Low

    
     is critical to destabilize the G4 slightly, making ligand effects detectable.
    
  • Instrument: Real-time PCR system (e.g., Roche LightCycler or Bio-Rad CFX96) compatible with FAM excitation (492 nm) and emission (516 nm).

Step-by-Step Workflow
  • DNA Annealing: Dilute the F21T oligonucleotide to 400 nM in the assay buffer. Heat to 95°C for 5 min, then cool slowly to room temperature over 2 hours to ensure proper G4 folding.

  • Plate Preparation:

    • Dispense 10 µL of annealed DNA (final conc. 200 nM) into a 96-well PCR plate.

    • Add 10 µL of B2Q compound (diluted in buffer + 0.1% DMSO). Recommended screening concentration: 1 µM (5:1 Ligand:DNA ratio).

  • Controls:

    • Negative Control: DNA + Buffer (0.1% DMSO).

    • Positive Control: DNA + 1 µM PhenDC3 or TMPyP4 (Known G4 binders).

  • Thermal Cycling:

    • Equilibrate at 25°C for 5 min.

    • Ramp temperature from 25°C to 95°C at a rate of 1°C/min.

    • Read fluorescence at every 1°C interval.

  • Data Analysis: Calculate the melting temperature (

    
    ) as the first derivative of the fluorescence curve.
    
    • 
      .
      
    • Hit Criteria:

      
      .
      
Protocol B: Fluorescent Intercalator Displacement (FID) Assay

Purpose: To validate binding affinity and rule out false positives from the FRET assay (e.g., fluorescence interference).

Principle: The assay uses Thiazole Orange (TO), which is fluorescent when bound to G4 DNA.[2] B2Q derivatives displace TO, causing a decrease in fluorescence.

Materials
  • Oligonucleotide: Unlabeled c-MYC promoter sequence: 5'-TGA GGG TGG GTA GGG TGG GTA A-3'.

  • Probe: Thiazole Orange (TO).[2][3][4]

  • Buffer: 10 mM Potassium Phosphate (pH 7.4), 100 mM KCl.

Step-by-Step Workflow
  • Complex Formation: Mix 0.25 µM pre-annealed c-MYC DNA with 0.50 µM Thiazole Orange. Incubate for 10 min at room temperature. (TO fluorescence will plateau).

  • Titration:

    • Use black 384-well non-binding plates.

    • Add the DNA-TO complex (20 µL/well).

    • Add increasing concentrations of B2Q derivative (0 to 10 µM).

  • Measurement:

    • Incubate for 3 min.

    • Measure Fluorescence: Ex 501 nm / Em 539 nm.

  • Calculation: Plot % Fluorescence Displacement vs. Log[Ligand].

    • Calculate

      
       (concentration required to displace 50% of TO).[5]
      

Data Presentation & Analysis

Representative Screening Data

The following table illustrates expected results for the B2Q scaffold compared to standard controls.

Compound IDStructure ClassFRET

(°C)
FID

(µM)
Interpretation
Vehicle DMSO0.0 ± 0.2N/ABaseline
TMPyP4 Porphyrin (Pos. Control)18.5 ± 0.50.65Strong non-selective binder
B2Q-Core 4-Benzothiazol-2-yl-quinoline4.2 ± 0.3> 10.0Weak binder (Starting scaffold)
B2Q-Deriv-A N-Methylated Cationic12.8 ± 0.41.20Valid Hit (Improved affinity)
B2Q-Deriv-B Anionic Sidechain0.5 ± 0.1> 20.0Non-binder (Repulsion)
HTS Logic Flow

The screening campaign should follow a strict funnel to conserve resources and eliminate artifacts.

HTS_Workflow Library B2Q Derivative Library (100-500 Compounds) PrimaryScreen Primary Screen: FRET-Melting (Single Conc.) Library->PrimaryScreen Filter1 Filter: ΔTm > 5°C PrimaryScreen->Filter1 Filter1->Library Fail (Refine SAR) HitValidation Hit Validation: Dose-Response FRET Filter1->HitValidation Pass SecondaryScreen Secondary Screen: FID Assay (Orthogonal) HitValidation->SecondaryScreen LeadSelect Lead Selection: Selectivity Profiling (dsDNA vs G4) SecondaryScreen->LeadSelect

Figure 2: Screening Workflow. A tiered approach ensures that thermal stabilization hits are confirmed by physical displacement assays.

Expert Insights & Troubleshooting

Intrinsic Fluorescence Interference

Issue: The 4-Benzothiazol-2-yl-quinoline scaffold is inherently fluorescent (often blue/green emission). This can overlap with the FAM channel in FRET assays or the TO channel in FID assays. Solution:

  • Blank Subtraction: Always run a "Compound Only" control plate to measure intrinsic fluorescence. Subtract this baseline from assay wells.

  • Red-Shifted Probes: If the B2Q derivative emits strongly in the green channel, switch the FRET pair to Cy5/BHQ3 or use a red-emitting FID probe like TO-PRO-3 [1].

Solubility and Aggregation

Issue: Planar aromatic compounds like B2Q are prone to


-stacking aggregation in aqueous buffers, leading to false negatives (precipitation) or promiscuous inhibition (aggregates).
Solution: 
  • Detergents: Add 0.01% Triton X-100 or Tween-20 to the assay buffer.

  • DMSO Limit: Keep DMSO concentration < 1.0%. Higher concentrations can destabilize the G4 structure itself [2].

Selectivity (The "Drug-Like" Check)

A common pitfall is finding a compound that binds all DNA. Validation Step: Perform the FID assay using a duplex DNA control (e.g., ds26).

  • Selectivity Ratio:

    
    .
    
  • Target ratio > 10.

References

  • Monchaud, D., & Teulade-Fichou, M. P. (2008). A hitchhiker's guide to G-quadruplex ligands. Organic & Biomolecular Chemistry, 6(4), 627-636.

  • De Cian, A., et al. (2007). Fluorescence-based melting assays for studying quadruplex ligands. Methods, 42(2), 183-195.

  • Lage, H., et al. (2011). Fluorescence intercalator displacement assay for screening G4 ligands towards a variety of G-quadruplex structures. Biochimie, 93(8), 1207-1223.

  • Paritala, H., & Firestine, S. M. (2009). Benzo(h)quinoline derivatives as G-quadruplex binding agents.[6][7] Bioorganic & Medicinal Chemistry Letters, 19(6), 1584-1587.

Sources

Method

Application Note: Preclinical Evaluation of 4-Benzothiazol-2-YL-Quinoline Derivatives

Abstract & Rationale The 4-Benzothiazol-2-YL-quinoline scaffold represents a privileged structure in medicinal chemistry, designed as a Multi-Target-Directed Ligand (MTDL). By fusing the DNA-intercalating/kinase-inhibiti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

The 4-Benzothiazol-2-YL-quinoline scaffold represents a privileged structure in medicinal chemistry, designed as a Multi-Target-Directed Ligand (MTDL). By fusing the DNA-intercalating/kinase-inhibiting properties of quinoline with the apoptosis-inducing pharmacophore of benzothiazole , these hybrids exhibit potent antitumor activity against breast (MCF-7, MDA-MB-231), colon (HCT-116), and liver (HepG2) carcinomas.

This application note provides a rigorous, self-validating protocol for evaluating the in vivo efficacy of these derivatives. Unlike standard small molecules, the planar, lipophilic nature of this fused system requires specific formulation strategies and aggressive monitoring of solubility-limited pharmacokinetics.

Mechanistic Hypothesis

The therapeutic efficacy of this scaffold typically stems from a dual mechanism:

  • Intercalation & Topoisomerase Inhibition: The planar quinoline moiety stabilizes DNA G-quadruplexes or inhibits Topoisomerase II.

  • Kinase Modulation: The benzothiazole side chain targets receptor tyrosine kinases (e.g., EGFR, c-Met) or downstream effectors (PI3K/Akt), triggering mitochondrial apoptosis.

Mechanism cluster_0 Hybrid Scaffold cluster_1 cluster_2 Hybrid 4-Benzothiazol-2-YL-quinoline Topo Topoisomerase II Inhibition Hybrid->Topo Kinase RTK / PI3K Modulation Hybrid->Kinase DNA DNA Intercalation Hybrid->DNA Arrest G2/M Cell Cycle Arrest Topo->Arrest Apoptosis Mitochondrial Apoptosis Kinase->Apoptosis DNA->Arrest Tumor Tumor Regression Arrest->Tumor Apoptosis->Tumor

Figure 1: Dual-mechanism action of Benzothiazole-Quinoline hybrids leading to tumor regression.

Model Selection

To evaluate this scaffold, the Human Tumor Xenograft Model in immunodeficient mice is the gold standard. Syngeneic models are less appropriate for early-stage efficacy testing of this specific scaffold unless immune modulation is the confirmed target.

ParameterRecommended ChoiceRationale
Animal Strain BALB/c nu/nu (Athymic Nude) T-cell deficient; prevents rejection of human cell lines. Hairless phenotype allows precise caliper measurement.
Cell Line MDA-MB-231 (Breast)Triple-negative, aggressive, and highly sensitive to quinoline-based intercalators. Ideal for demonstrating potency.
Alternative HCT-116 (Colon)High growth rate; useful if the compound targets EGFR pathways specifically.
Inoculation Subcutaneous (Flank) Allows easy monitoring of tumor volume (

).
Matrix Matrigel (1:1) Essential. These hybrids often require ECM support to establish vascularized tumors quickly.

Formulation & Pharmacokinetics (Critical)

Challenge: 4-Benzothiazol-2-YL-quinoline derivatives are highly lipophilic and prone to precipitation in aqueous vehicles. Poor formulation leads to false negatives (low bioavailability).

Recommended Vehicle

Do not use simple saline or PBS. Use a co-solvent system to ensure solubility.

  • Stock Solution: Dissolve compound in 100% DMSO (20 mg/mL). Store at -20°C.

  • Working Solution (Daily Prep):

    • 5% DMSO (Stock)

    • 40% PEG 400 (Polyethylene Glycol)

    • 5% Tween 80 (Surfactant)

    • 50% Sterile Saline (Add last, dropwise with vortexing)

Validation: If the solution turns cloudy (precipitates) upon adding saline, sonicate at 37°C for 10 mins. If precipitation persists, increase PEG 400 to 50% and reduce Saline.

Experimental Protocol: MDA-MB-231 Xenograft

Phase 1: Preparation & Inoculation
  • Cell Culture: Harvest MDA-MB-231 cells in exponential growth phase (70-80% confluence). Viability must be >95% (Trypan Blue exclusion).

  • Resuspension: Resuspend cells in serum-free DMEM at a concentration of

    
     cells/mL.
    
  • Matrigel Mix: Mix cell suspension 1:1 with ice-cold Matrigel (Final conc:

    
     cells/mL). Keep on ice.
    
  • Injection: Inject 100 µL (

    
     cells) subcutaneously into the right flank of 6-week-old female BALB/c nude mice.
    
Phase 2: Staging & Randomization
  • Monitoring: Monitor tumor growth 2x/week.

  • Trigger Point: When mean tumor volume reaches 100–150 mm³ (approx. 10-14 days post-inoculation), randomize mice.

  • Grouping (n=8 per group):

    • Group A: Vehicle Control (IP, q.d.)

    • Group B: Low Dose (e.g., 10 mg/kg, IP, q.d.)

    • Group C: High Dose (e.g., 30 mg/kg, IP, q.d.)

    • Group D: Positive Control (e.g., Doxorubicin 2 mg/kg, IV, q.w.)

Phase 3: Treatment & Data Collection
  • Dosing Duration: 21 Days.

  • Measurements:

    • Tumor Volume: Measure Length (L) and Width (W) every 3 days. Calculate Volume:

      
      .
      
    • Body Weight: Measure daily. Stop rule: If weight loss >20%, euthanize immediately (toxicity marker).

    • Clinical Signs: Watch for hunching, ruffled fur, or ataxia (neurotoxicity is a risk with quinolines).

Phase 4: Termination & Analysis
  • Euthanasia: CO2 asphyxiation followed by cervical dislocation on Day 22.

  • Sample Collection:

    • Excise tumors, weigh them, and photograph.

    • Fix half of the tumor in 10% neutral buffered formalin (for IHC).

    • Snap-freeze half in liquid nitrogen (for Western Blot/PK).

  • Histology: Stain for Ki-67 (proliferation index) and Cleaved Caspase-3 (apoptosis).

Protocol_Timeline cluster_phase1 Phase 1: Initiation cluster_phase2 Phase 2: Staging (~14 Days) cluster_phase3 Phase 3: Treatment (21 Days) cluster_phase4 Phase 4: Analysis Cells Cell Harvest (MDA-MB-231) Inject SC Injection (+Matrigel) Cells->Inject Growth Tumor Growth to 100mm³ Inject->Growth Random Randomization (n=8/group) Growth->Random Dose Daily Dosing (Vehicle vs Compound) Random->Dose Measure Data Collection (Vol + Body Wt) Dose->Measure Measure->Dose Daily Cycle Harvest Harvest & Weigh Measure->Harvest Day 22 IHC IHC: Ki-67 / Caspase-3 Harvest->IHC

Figure 2: Experimental timeline for xenograft efficacy study.

Data Interpretation & Troubleshooting

Efficacy Metrics

Calculate the Tumor Growth Inhibition (TGI) percentage:



Where 

is the treated group mean volume and

is the control group mean volume.
  • Target: TGI > 50% is considered significant efficacy.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Rapid Weight Loss (>15% in 3 days) Acute Toxicity (Systemic)Reduce dose by 50% or switch to every-other-day (q.2.d.) dosing.
Ulceration of Tumor Mechanical trauma or rapid growthEuthanize animal. Do not include in final volume analysis (data censoring).
No Tumor Growth in Control Poor cell viability or Matrigel failureEnsure cells are >95% viable. Keep Matrigel on ice until the exact moment of injection.
Precipitation in Syringe HydrophobicityRe-sonicate formulation. Keep warm (37°C) prior to injection.

References

  • Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors. Archiv der Pharmazie, 2016.[1]

  • Synthesis and anticancer activities of some novel 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones. European Journal of Medicinal Chemistry, 2011.[2]

  • New Quinoline–Urea–Benzothiazole Hybrids as Promising Antitubercular and Anticancer Agents. Molecules, 2022.[3]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. International Journal of Molecular Sciences, 2022.

  • Standard Protocol for Human Tumor Xenograft Models. Nature Protocols (General Reference for Methodology).

Sources

Application

Application Notes and Protocols for the Quantification of 4-Benzothiazol-2-YL-quinoline

Introduction 4-Benzothiazol-2-YL-quinoline is a heterocyclic compound incorporating both a quinoline and a benzothiazole moiety. Such hybrid molecules are of significant interest in medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Benzothiazol-2-YL-quinoline is a heterocyclic compound incorporating both a quinoline and a benzothiazole moiety. Such hybrid molecules are of significant interest in medicinal chemistry and materials science due to their potential for diverse biological activities and unique photophysical properties.[1][2][3][4][5] Accurate quantification of this analyte is crucial for pharmacokinetic studies, quality control of synthesized batches, and various research applications.

This document provides detailed analytical methods for the quantification of 4-Benzothiazol-2-YL-quinoline in various matrices. The protocols described herein are based on established analytical principles for quinoline and benzothiazole derivatives and serve as a robust starting point for method development and validation.[6][7][8][9] The methodologies covered include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Chemical and Physical Properties

A foundational understanding of the analyte's properties is critical for analytical method development.

PropertyValueSource
Molecular FormulaC₁₆H₁₀N₂S[10]
Molar Mass262.33 g/mol [10]
AppearanceLikely a solid at room temperatureInferred from similar structures
SolubilitySparingly soluble in cold water, soluble in organic solvents[11]

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the quantification of aromatic compounds like 4-Benzothiazol-2-YL-quinoline. The method's principle lies in the separation of the analyte from a mixture based on its affinity for a stationary phase, followed by detection using UV absorbance.

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: A C18 column is selected as the stationary phase. Given the aromatic and heterocyclic nature of 4-Benzothiazol-2-YL-quinoline, it is expected to have sufficient hydrophobicity to be retained on a nonpolar stationary phase.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is employed. Acetonitrile is a common organic modifier in reversed-phase HPLC that provides good peak shape and resolution for many organic molecules. The addition of a small amount of formic acid helps to protonate the nitrogen atoms in the quinoline and benzothiazole rings, leading to sharper peaks and more consistent retention times.

  • UV Detection: The selection of the detection wavelength is critical for sensitivity. An initial UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax). For many quinoline and benzothiazole derivatives, this is typically in the range of 254 nm to 350 nm.[12][13]

Detailed Protocol

1. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Benzothiazol-2-YL-quinoline reference standard and dissolve it in 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 µg/mL to 50 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For example, in biological fluids, a protein precipitation step followed by centrifugation and filtration is recommended.[9] For solid samples, extraction with a suitable organic solvent followed by filtration may be necessary.

2. HPLC Instrumentation and Conditions

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-20 min: 80-20% B; 20-25 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength Determine λmax (e.g., 280 nm)

3. Data Analysis and System Suitability

  • Calibration Curve: Plot the peak area of the analyte against the concentration of the working standards. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be ≥ 0.995.

  • System Suitability: Inject a mid-concentration standard at least five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Stock Standard Stock Solution Working Working Standards Stock->Working HPLC HPLC Separation Working->HPLC Sample Sample Preparation Sample->HPLC UV UV Detection HPLC->UV Cal Calibration Curve UV->Cal Quant Quantification Cal->Quant LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Stock Standard Stock Solution Working Working Standards Stock->Working LC LC Separation Working->LC Sample Sample Preparation Sample->LC MS MS/MS Detection (MRM) LC->MS Cal Calibration Curve MS->Cal Quant Quantification Cal->Quant

Sources

Technical Notes & Optimization

Troubleshooting

Reducing cytotoxicity of 4-Benzothiazol-2-YL-quinoline in cell culture

Topic: Reducing Cytotoxicity & Optimizing Cell Culture Protocols Case ID: BZQ-CYTO-001 Assigned Specialist: Senior Application Scientist Status: Open Last Updated: 2025-05-21 Executive Summary: The Toxicity Paradox You a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Cytotoxicity & Optimizing Cell Culture Protocols

Case ID: BZQ-CYTO-001 Assigned Specialist: Senior Application Scientist Status: Open Last Updated: 2025-05-21

Executive Summary: The Toxicity Paradox

You are likely encountering cytotoxicity with 4-Benzothiazol-2-YL-quinoline (BZQ) . This is a common hurdle because the very features that make this molecule useful—its planar, conjugated aromatic structure—are also what drive its toxicity.

The Root Causes:

  • Mechanism of Action (MoA): BZQ derivatives are potent DNA intercalators and Topoisomerase II inhibitors . They slide between base pairs, stabilizing the DNA-enzyme cleavable complex, which triggers apoptosis via p53 pathways [1, 2].

  • Solubility Artifacts: This scaffold is highly lipophilic (hydrophobic). In aqueous media (cell culture), it tends to form micro-precipitates. These aggregates cause physical stress to cell membranes, often mistaken for "chemical" toxicity [3].

This guide provides a troubleshooting workflow to distinguish between true biological toxicity and physicochemical stress, allowing you to define a safe therapeutic window.

Phase 1: Solubility & Formulation (The "Crash-Out" Effect)

Symptom: Cells look "grainy" under the microscope immediately after dosing; high variability between replicate wells.

Diagnosis: The compound is precipitating out of the media before it enters the cells. BZQ is soluble in DMSO but crashes in water.

Troubleshooting Protocol: The "Step-Down" Dilution

Do not add 100% DMSO stock directly to the cell well. This causes a localized "shock" precipitation that kills cells instantly.

Correct Workflow:

  • Primary Stock: Dissolve BZQ in 100% DMSO (e.g., 10 mM). Vortex until clear.

  • Intermediate Working Solution (10x): Dilute the stock 1:10 into sterile PBS containing 5% BSA (Bovine Serum Albumin) .

    • Why? Albumin acts as a carrier protein, sequestering the lipophilic BZQ and preventing aggregation.

  • Final Dosing: Add the Intermediate Solution to your cell culture media (1:10 dilution).

    • Final DMSO: 1% (Acceptable for most lines; if sensitive, aim for <0.5%).

Visualization: Solubility Pathway

G cluster_0 Standard (Risky) cluster_1 Optimized (Safe) A1 100% DMSO Stock A2 Direct to Media A1->A2 A3 Micro-Precipitation (Physical Stress) A2->A3 B1 100% DMSO Stock B2 PBS + 5% BSA (Intermediate) B1->B2 B3 Slow Addition to Media B2->B3 B4 Soluble Monomers (Bioavailable) B3->B4

Figure 1: Comparison of dosing strategies. The "Standard" method often leads to precipitation-induced toxicity, while the "Optimized" BSA-carrier method maintains solubility.

Phase 2: Mitigating Biological Toxicity

Symptom: Cells die after 24-48 hours; nuclei appear fragmented (apoptosis).

Diagnosis: True biological toxicity via DNA intercalation. You must find the "Sub-Toxic Window" where the compound acts as a probe (if used for imaging) without killing the host.

Strategy A: Pulse-Chase Dosing

Benzothiazole-quinolines bind DNA rapidly (often <30 mins). Continuous exposure (24h+) drives toxicity without improving signal.

  • Protocol: Incubate cells with BZQ for 30–60 minutes .

  • Wash: Remove media, wash 2x with PBS.

  • Recovery: Replace with fresh, compound-free media.

  • Result: Reduces long-term genotoxic stress while retaining the intercalated fraction.[1]

Strategy B: Titration & IC50 Benchmarking

You must establish the IC50 for your specific cell line. Below are representative ranges for this scaffold [4, 5].

Cell TypeSensitivity LevelEstimated IC50 (24h)Recommended "Safe" Dose
HepG2 (Liver)High (Metabolically active)5 - 15 µM< 1 µM
HeLa (Cervical)Moderate10 - 25 µM< 2 µM
A549 (Lung)Moderate15 - 30 µM< 3 µM
Fibroblasts (Normal)High (Low tolerance)< 5 µM< 0.5 µM

Action Item: Run a viability curve (0.1 µM to 50 µM). If your application (e.g., imaging) requires >10 µM, you are likely in the toxic range.

Phase 3: Assay Interference (The "False Positive")

Symptom: MTT assay shows high viability, but cells look dead; OR MTT shows death, but cells look healthy.

Diagnosis: BZQ is a conjugated fluorophore. It can interfere with colorimetric and fluorescent viability assays.

  • MTT Interference: BZQ derivatives can chemically reduce MTT tetrazolium salts without cellular enzymes, causing False Viability [6].

  • Fluorescence Overlap: If using Resazurin (Alamar Blue), BZQ's native fluorescence (often blue/green) might overlap with the detector channel.

Recommended Assay Switch

Switch to an ATP-based Luminescence Assay (e.g., CellTiter-Glo).

  • Why? BZQ does not interfere with the luciferase reaction.

  • Validation: It measures metabolic activity (ATP) directly, which drops rapidly upon DNA damage.

Visualization: Mechanism of Toxicity[2]

G cluster_nucleus Nucleus cluster_outcome Cellular Outcome Entry BZQ Entry (Passive Diffusion) Intercalation DNA Intercalation (Planar Stacking) Entry->Intercalation TopoII Topo II Inhibition (Stabilize Cleavable Complex) Intercalation->TopoII DSB Double Strand Breaks TopoII->DSB p53 p53 Activation DSB->p53 Arrest G2/M Arrest (Repair Attempt) p53->Arrest Low Dose Apoptosis Apoptosis (Cell Death) p53->Apoptosis High Dose / Prolonged

Figure 2: Biological Mechanism of Action.[2] Toxicity is driven by DNA damage responses. Reducing dose or exposure time prevents the transition from "Arrest" to "Apoptosis."

Frequently Asked Questions (FAQ)

Q: Can I use Caffeine to reduce toxicity? A: Yes. Caffeine is a known "interceptor" for planar DNA intercalators.[1] It forms


-

stacking complexes with BZQ in solution, reducing the free concentration available to bind DNA.
  • Protocol: Co-incubate with 1–2 mM Caffeine. Note: This will likely reduce the efficacy/signal of BZQ as well [7].

Q: My stock solution turned cloudy in the fridge. Is it safe? A: No. Benzothiazole derivatives often crystallize at low temperatures.

  • Fix: Warm to 37°C and sonicate for 5 minutes until perfectly clear. Dosing with micro-crystals will lyse cells immediately.

Q: I am using BZQ as a copper (Cu2+) sensor. Why are cells dying? A: If you are adding Cu2+ to the media to test the sensor, the copper itself might be the toxin (Fenton chemistry -> ROS).

  • Control: Run a "Copper Only" control well to subtract background metal toxicity from BZQ toxicity [8].

References

  • Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea. Arch. Pharm. (2016).[3] Demonstrates the structure-activity relationship of this scaffold and its potency against cancer lines.[4][2][5][6][7]

  • Topo II inhibition and DNA intercalation by new phthalazine-based derivatives. Scientific Reports (2021). Explains the mechanism of planar heterocyclic systems on Topoisomerase II and DNA.

  • Benzothiazole-quinoline based probe for simultaneous colorimetric detection. Inorg. Chem. Commun. (2022).[8][9][10][11] Discusses the solubility challenges and cytotoxicity limits (LOD) of these conjugates in cellular imaging.

  • Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands. Molecules (2021). Provides comparative IC50 data for similar heterocyclic ligands.

  • New Quinoline–Urea–Benzothiazole Hybrids as Promising Antitubercular Agents. Molecules (2022).[9] Highlights the lipophilicity issues and cytotoxicity profiles against HepG2 cells.[9]

  • Attenuation of Cytotoxic Natural Product DNA Intercalating Agents by Caffeine. Nutr Cancer. (2011).[1] Describes the method of using caffeine to intercept intercalators and reduce cytotoxicity.[1]

  • Water soluble glucose-appended quinoline-benzothiazole conjugate. Analyst (2025). Demonstrates the use of glucose conjugation to solve the solubility/toxicity problem for imaging probes.

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity. Pharmaceuticals (2022).[12] Detailed SAR study on benzothiazole derivatives and their antiproliferative mechanisms.

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the Validation of 4-Benzothiazol-2-YL-quinoline as a Biological Probe

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of a Privileged Scaffold The 4-Benzothiazol-2-YL-quinoline core structure has emerged as a "privileged scaffold" in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The 4-Benzothiazol-2-YL-quinoline core structure has emerged as a "privileged scaffold" in medicinal chemistry and chemical biology. This designation stems from its recurring presence in compounds exhibiting a wide array of biological activities.[1] The unique electronic properties and rigid, planar structure of this heterocyclic system make it an ideal candidate for recognition of and interaction with biological macromolecules and ions.

Initial applications of 4-Benzothiazol-2-YL-quinoline derivatives centered on their fluorescent properties, leading to the development of probes for metal ions such as Fe³⁺, Cu²⁺, and Zn²⁺, as well as for sensing pH changes in acidic organelles like lysosomes. More recent investigations have expanded their utility to include roles as enzyme inhibitors, DNA intercalators, and potential anticancer agents, highlighting the scaffold's therapeutic potential.[2][3]

This guide will focus on the validation of 4-Benzothiazol-2-YL-quinoline as a biological probe, with a primary emphasis on its application in fluorescent sensing of intracellular ions, while also exploring its emerging roles as a modulator of protein function.

Comparative Analysis: 4-Benzothiazol-2-YL-quinoline vs. Established Fluorescent Probes

A crucial aspect of validating a new biological probe is to benchmark its performance against existing, well-characterized alternatives. In the realm of fluorescent detection of intracellular Fe³⁺, Rhodamine and Dansyl-based probes are considered industry standards. The following comparison, compiled from multiple independent studies, highlights the relative strengths and weaknesses of a representative 4-Benzothiazol-2-YL-quinoline derivative against these established probes.

It is critical to note that these data are not from a direct head-to-head study and experimental conditions may vary. This underscores the need for such direct comparative studies in the field.

Feature4-Benzothiazol-2-YL-quinoline Derivative (for Fe³⁺)Rhodamine B-based Probe (for Fe³⁺)Dansyl-based Probe (for Fe³⁺)
Sensing Mechanism Fluorescence quenching or enhancement upon ion binding"Turn-on" fluorescence via spirolactam ring-openingFluorescence quenching or enhancement
Selectivity High for Fe³⁺ over other divalent cationsHigh for Fe³⁺Generally good, but can show cross-reactivity
Limit of Detection (LOD) Micromolar to nanomolar rangeMicromolar to nanomolar rangeMicromolar range
Photostability Generally good, but can be susceptible to photobleachingHighModerate
Quantum Yield Variable, dependent on substitutionHighModerate
Cell Permeability Generally good, can be modified with functional groupsGoodGood
Synthesis Multi-step synthesis often requiredMulti-step synthesisRelatively straightforward synthesis
Commercial Availability Limited, often requires custom synthesisWidely availableWidely available

Experimental Validation Protocols: A Step-by-Step Guide

The following protocols provide a generalized framework for the validation of a new fluorescent probe, such as a 4-Benzothiazol-2-YL-quinoline derivative, for intracellular applications.

Photophysical Characterization

A thorough understanding of a probe's photophysical properties is fundamental to its validation.

Objective: To determine the absorption and emission spectra, quantum yield, and photostability of the probe.

Methodology:

  • Sample Preparation: Prepare stock solutions of the probe in a suitable solvent (e.g., DMSO) and dilute to working concentrations in the desired buffer (e.g., PBS).

  • Absorption Spectroscopy: Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λmax).

  • Fluorescence Spectroscopy: Record the fluorescence emission spectrum by exciting at the λmax to determine the maximum emission wavelength.

  • Quantum Yield Determination: Calculate the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

  • Photostability Assay: Continuously expose a solution of the probe to the excitation light source and monitor the decrease in fluorescence intensity over time.

In Vitro Selectivity and Sensitivity

Objective: To assess the probe's response to the target analyte in the presence of other potentially interfering species.

Methodology:

  • Titration with Target Analyte: Prepare a series of solutions containing a fixed concentration of the probe and increasing concentrations of the target analyte (e.g., Fe³⁺). Record the fluorescence intensity at each concentration to determine the detection range and limit of detection (LOD).

  • Interference Study: Prepare solutions containing the probe and the target analyte, and then add a molar excess of various other biologically relevant ions or molecules. Measure the fluorescence response to determine the probe's selectivity.

Cellular Validation: Imaging and Cytotoxicity

Objective: To evaluate the probe's ability to function in a cellular environment and to assess its toxicity.

Methodology:

  • Cell Culture: Culture an appropriate cell line to ~80% confluency.

  • Probe Loading: Incubate the cells with the probe at various concentrations and for different durations to determine the optimal loading conditions.

  • Fluorescence Microscopy: Image the probe-loaded cells using a fluorescence microscope with appropriate filter sets.

  • Co-localization Studies: To determine the subcellular localization of the probe, co-stain the cells with organelle-specific dyes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

  • Cytotoxicity Assay: Treat cells with a range of probe concentrations for 24-48 hours and assess cell viability using a standard method such as the MTT assay.

Mechanism of Action: From Ion Sensing to Enzyme Inhibition

The versatility of the 4-Benzothiazol-2-YL-quinoline scaffold is evident in its diverse mechanisms of action.

Fluorescent Ion Sensing

In the context of ion detection, the mechanism typically involves a change in the electronic properties of the fluorophore upon binding to the target ion. This can manifest as either fluorescence quenching or enhancement. For Fe³⁺, a common mechanism is Photoinduced Electron Transfer (PET) quenching, where the paramagnetic nature of the iron ion facilitates non-radiative decay of the excited state.

Fe3_Sensing_Mechanism cluster_0 Photoinduced Electron Transfer (PET) Probe 4-Benzothiazol-2-YL-quinoline Probe (Fluorescent) Complex [Probe-Fe³⁺] Complex (Non-fluorescent) Probe->Complex Binding Emission Fluorescence Emission Probe->Emission Fe3 Fe³⁺ Fe3->Complex NonRadiative Non-Radiative Decay (Quenching) Complex->NonRadiative Excitation Excitation (hν) Excitation->Probe

Caption: Proposed mechanism of Fe³⁺ sensing by a 4-Benzothiazol-2-YL-quinoline probe.

Enzyme Inhibition

Derivatives of 4-Benzothiazol-2-YL-quinoline have shown inhibitory activity against several enzymes, including monoamine oxidase (MAO) and cholinesterase (ChE).[2] The mechanism of inhibition is likely through competitive binding to the active site of the enzyme, preventing the natural substrate from binding.

Enzyme_Inhibition Enzyme Enzyme (e.g., MAO, ChE) Product Product Enzyme->Product Catalysis Inhibited_Complex [Enzyme-Inhibitor] Complex (Inactive) Enzyme->Inhibited_Complex Binding Substrate Substrate Substrate->Enzyme Inhibitor 4-Benzothiazol-2-YL-quinoline Inhibitor Inhibitor->Inhibited_Complex

Caption: Competitive inhibition of an enzyme by a 4-Benzothiazol-2-YL-quinoline derivative.

Future Directions and Knowledge Gaps

The exploration of 4-Benzothiazol-2-YL-quinoline as a biological probe is a rapidly evolving field. While significant progress has been made, several key areas warrant further investigation:

  • Direct Comparative Studies: There is a pressing need for "head-to-head" comparisons of 4-Benzothiazol-2-YL-quinoline-based probes with established alternatives under standardized conditions.

  • Elucidation of Novel Targets: The full spectrum of biological targets for this scaffold remains to be explored. Unbiased screening approaches could reveal novel protein or nucleic acid interactions.

  • In Vivo Applications: While some studies have demonstrated the use of these probes in cell culture, their validation in animal models is a critical next step for preclinical and clinical translation.

  • Rational Design and Optimization: A deeper understanding of the structure-activity relationships will enable the rational design of next-generation probes with improved selectivity, sensitivity, and photophysical properties.

Conclusion

4-Benzothiazol-2-YL-quinoline represents a highly promising and versatile scaffold for the development of novel biological probes. Its utility in fluorescent ion sensing is well-established, and its potential as an enzyme inhibitor and therapeutic agent is increasingly recognized. By adhering to rigorous validation protocols and systematically addressing the existing knowledge gaps, the scientific community can unlock the full potential of this remarkable molecule.

References

  • Moodley, R., et al. (2022). New Quinoline–Urea–Benzothiazole Hybrids as Promising Antitubercular Agents: Synthesis, In Vitro Antitubercular Activity, Cytotoxicity Studies, and In Silico ADME Profiling. Pharmaceuticals, 15(5), 576. [Link][1]

  • Li, Y., et al. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Molecules, 27(24), 8963. [Link][2]

  • Wang, X., et al. (2019). 3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives as novel scaffold topoisomerase I inhibitor via DNA intercalation: design, synthesis, and antitumor activities. New Journal of Chemistry, 43(3), 1435-1447. [Link][3]

Sources

Comparative

A Researcher's Guide to In Vitro and In Vivo Correlation of 4-Benzothiazol-2-YL-Quinoline Activity

In the landscape of modern drug discovery, the journey from a promising molecule to a clinically effective therapeutic is both arduous and intricate. A critical juncture in this process is establishing a robust correlati...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising molecule to a clinically effective therapeutic is both arduous and intricate. A critical juncture in this process is establishing a robust correlation between in vitro activity and in vivo efficacy. This guide provides an in-depth technical comparison of the 4-Benzothiazol-2-YL-quinoline scaffold, a heterocyclic structure of significant interest due to its diverse pharmacological activities. We will explore its performance in various biological assays, delve into the methodologies for assessing its in vitro and in vivo effects, and discuss the pivotal concept of In Vitro-In Vivo Correlation (IVIVC) that bridges the gap between laboratory findings and clinical potential.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating system of inquiry.

The 4-Benzothiazol-2-YL-Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The 4-Benzothiazol-2-YL-quinoline core is a hybrid structure that marries the biological activities of both quinoline and benzothiazole moieties. Quinoline derivatives have long been recognized for their broad therapeutic applications, including antimalarial, antibacterial, and anticancer properties. Similarly, the benzothiazole ring is a cornerstone in the development of compounds with anticancer, antimicrobial, and neuroprotective activities. The fusion of these two pharmacophores has given rise to a new generation of molecules with enhanced and often multi-target activities.

Derivatives of this scaffold have demonstrated potent activities across a spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][2][3][4] This guide will dissect the experimental data supporting these claims and provide a framework for evaluating novel analogs.

In Vitro Characterization: Quantifying Potency and Mechanism

The initial assessment of any new chemical entity begins with a comprehensive in vitro profiling. This stage is crucial for determining the compound's intrinsic activity, mechanism of action, and potential for off-target effects.

Anticancer Activity

Several studies have highlighted the potent cytotoxic and antiproliferative effects of 4-Benzothiazol-2-YL-quinoline derivatives against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells (e.g., MGC-803, HepG-2, T24, NCI-H460) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with serial dilutions of the 4-Benzothiazol-2-YL-quinoline derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Data Summary: In Vitro Anticancer Activity

Compound/DerivativeCell LineIC50 (µM)Mechanism of ActionReference
Derivative 5aMGC-8032.20 ± 0.14Topoisomerase I inhibitor[3]
Derivative 5aHepG-2-Topoisomerase I inhibitor[3]
Derivative 5aT24-Topoisomerase I inhibitor[3]
Derivative 5aNCI-H460-Topoisomerase I inhibitor[3]
Compound 23HT-290.18c-Met kinase inhibitor[1]
Compound 23MKN-450.06c-Met kinase inhibitor[1]
Compound 23H4600.01c-Met kinase inhibitor[1]
Compound 13nMCF-76.01 ± 0.54EGFR binding[5]
Compound 13nMGC 8037.63 ± 0.48EGFR binding[5]
Compound 13nPC-36.16 ± 0.34EGFR binding[5]
Compound 13nHGC-277.59 ± 0.62EGFR binding[5]

Mechanism of Action: Unraveling the 'How'

Beyond cytotoxicity, understanding the mechanism of action is paramount. For instance, spectroscopic analyses and agarose-gel electrophoresis have demonstrated that certain derivatives interact with DNA and inhibit topoisomerase I.[3] Molecular docking studies can further elucidate the binding modes of these compounds with their target proteins, such as c-Met kinase.[1]

anticancer_mechanism Compound 4-Benzothiazol-2-YL-quinoline Derivative Target Molecular Target (e.g., Topoisomerase I, c-Met Kinase) Compound->Target Binding & Inhibition Signaling Downstream Signaling Pathway Disruption Target->Signaling Apoptosis Induction of Apoptosis Signaling->Apoptosis CellCycle Cell Cycle Arrest (e.g., S phase) Signaling->CellCycle TumorGrowth Inhibition of Tumor Growth Apoptosis->TumorGrowth CellCycle->TumorGrowth

Caption: Proposed mechanism of anticancer activity.

Neuroprotective and Neuromodulatory Activity

The 4-Benzothiazol-2-YL-quinoline scaffold has also been explored for its potential in treating neurodegenerative diseases. In vitro enzyme activity assays are fundamental to this line of investigation.

Experimental Protocol: Enzyme Inhibition Assay (e.g., MAO-B, BuChE)

  • Enzyme Preparation: Prepare a solution of the target enzyme (e.g., monoamine oxidase B (MAO-B) or butyrylcholinesterase (BuChE)).

  • Substrate and Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the specific substrate.

  • Detection: Measure the product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • IC50 Determination: Calculate the IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.[2][6]

Data Summary: In Vitro Neuro-target Activity

Compound/DerivativeTarget EnzymeIC50Reference
Compound 4gMAO-B12.12 ± 3.47 µM[6]
Compound 4iMAO-B16.49 ± 3.59 µM[6]
Compound 4gBuChE-[6]
Quinoline DerivativesAChE94.6% inhibition[7]
Quinoline DerivativesGSK3β>40% inhibition[7]
Quinoline DerivativesBACE1>40% inhibition[7]

In Vivo Evaluation: From Bench to Biological System

Promising in vitro data necessitates validation in a living organism. In vivo studies are indispensable for assessing a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME), efficacy, and safety in a complex biological system.

Antitumor Efficacy in Xenograft Models

Experimental Protocol: MGC-803 Xenograft Nude Mouse Model

  • Cell Implantation: Subcutaneously inject MGC-803 human gastric carcinoma cells into the flank of nude mice.[3]

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment Administration: Randomly assign mice to treatment groups (vehicle control, positive control, and test compound). Administer the compounds, for example, by intraperitoneal injection, at a specified dose and schedule.[3]

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition rate. Monitor for any signs of toxicity, such as weight loss.[3]

Data Summary: In Vivo Antitumor Efficacy

Compound/DerivativeAnimal ModelDoseTumor Growth InhibitionReference
Derivative 5aMGC-803 xenograft nude mice12 mg/kg42.4%[3]
Assessment of Antidepressant Activity

Experimental Protocol: Forced Swim Test (FST) in Mice

The FST is a behavioral test used to assess antidepressant-like activity in rodents.

  • Acclimatization: Acclimatize the mice to the testing room.

  • Drug Administration: Administer the test compound, a positive control (e.g., fluoxetine), or a vehicle control.[2][6]

  • Forced Swim: Place the mice individually in a cylinder of water from which they cannot escape.

  • Behavioral Scoring: Record the duration of immobility during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.[2][6]

in_vivo_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation invitro_assay In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) lead_compound Identification of Lead Compound(s) invitro_assay->lead_compound animal_model Animal Model Selection (e.g., Xenograft, Behavioral) lead_compound->animal_model Transition to In Vivo pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies animal_model->pk_pd efficacy Efficacy Assessment (e.g., Tumor Growth, Behavior) pk_pd->efficacy toxicity Toxicity & Safety Evaluation efficacy->toxicity

Caption: General workflow from in vitro screening to in vivo validation.

Bridging the Divide: In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal of preclinical studies is to predict the clinical performance of a drug candidate. IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[8] Establishing a strong IVIVC can streamline drug development, reduce the need for extensive bioequivalence studies, and provide a deeper understanding of a drug's behavior.[8]

While a comprehensive IVIVC study for a specific 4-Benzothiazol-2-YL-quinoline derivative is not yet published, the principles can be applied. For instance, a study on quinoline 3-carboxamide derivatives compared in vitro metabolism in liver microsomes with in vivo pharmacokinetics in mice.[9] The in vitro studies predicted low clearance, which was confirmed by the high exposure of the parent compounds in the in vivo pharmacokinetic studies.[9] This demonstrates a successful, albeit preliminary, correlation.

Key Considerations for Establishing IVIVC:

  • Biorelevant In Vitro Assays: The in vitro test should mimic the in vivo conditions as closely as possible.

  • Appropriate In Vivo Model: The chosen animal model should be relevant to the human disease and possess similar metabolic pathways.

  • Robust Data Analysis: Statistical methods are employed to establish a mathematical relationship between the in vitro and in vivo data.

Conclusion and Future Directions

The 4-Benzothiazol-2-YL-quinoline scaffold represents a versatile and promising platform for the development of novel therapeutics. The available data demonstrates its potent in vitro activity against a range of cancer cell lines and neuro-targets, with some derivatives showing promising in vivo efficacy.

Future research should focus on:

  • Comprehensive IVIVC Studies: To quantitatively link in vitro dissolution and permeability with in vivo pharmacokinetic data.

  • Expanded In Vivo Efficacy and Toxicity Profiling: To better understand the therapeutic window of lead compounds.

  • Elucidation of Multi-Targeting Mechanisms: To fully harness the therapeutic potential of this privileged scaffold.

By systematically correlating in vitro and in vivo data, the scientific community can accelerate the translation of these promising molecules from the laboratory to the clinic, ultimately benefiting patients in need.

References

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed. (2005). Xenobiotica, 35(3), 293-304. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors - PubMed. (2016). Archiv der Pharmazie, 349(7), 515-526. [Link]

  • Synthesis, Characterization and Biological Evaluation of Benzothiazole-Isoquinoline Derivative - PubMed. (2022). Molecules, 27(24), 9005. [Link]

  • 3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives as novel scaffold topoisomerase I inhibitor via DNA intercalation: design, synthesis, and antitumor activities - New Journal of Chemistry (RSC Publishing). (2020). New Journal of Chemistry, 44(30), 12947-12960. [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed. (2024). Chemistry & Biodiversity, e202401629. [Link]

  • Synthesis and Antitumor Activity of Novel 4-Aminoquinazoline Derivatives Containing Benzothiazole. (2020). Chinese Journal of Organic Chemistry, 40(4), 1011-1019. [Link]

  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PubMed. (2025). Antibiotics, 14(4), 339. [Link]

  • New Quinoline–Urea–Benzothiazole Hybrids as Promising Antitubercular Agents: Synthesis, In Vitro Antitubercular Activity, Cytotoxicity Studies, and In Silico ADME Profiling - PMC. (2022). Molecules, 27(9), 2969. [Link]

  • Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative - PMC - PubMed Central. (2022). Molecules, 27(24), 9005. [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies - ResearchGate. (2025). ResearchGate. [Link]

  • New Quinoline Analogues: As Potential Diabetics Inhibitors and Molecular Docking Study. (n.d.). Bentham Science. [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | ACS Omega. (2022). ACS Omega, 7(51), 48113-48128. [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2026). Premier Consulting. [Link]

  • Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PMC - PubMed Central. (2018). Medicinal Chemistry Research, 27, 2197-2205. [Link]

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[3][9]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - NIH. (2024). ACS Omega, 9(1), 1159-1170. [Link]

  • Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - ResearchGate. (2018). ResearchGate. [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - MDPI. (2022). International Journal of Molecular Sciences, 23(15), 8338. [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PMC - PubMed Central. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175821. [Link]

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Validation

4-Benzothiazol-2-YL-quinoline Derivatives: A Technical Comparison Guide

Executive Summary: The Hybrid Pharmacophore Advantage The 4-Benzothiazol-2-YL-quinoline scaffold represents a strategic fusion of two privileged medicinal chemistry structures: the quinoline ring (found in antimalarials...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hybrid Pharmacophore Advantage

The 4-Benzothiazol-2-YL-quinoline scaffold represents a strategic fusion of two privileged medicinal chemistry structures: the quinoline ring (found in antimalarials and DNA intercalators) and the benzothiazole moiety (known for antitumor and antimicrobial activity). This "hybrid pharmacophore" approach aims to overcome multidrug resistance (MDR) by simultaneously targeting multiple cellular pathways—specifically DNA G-quadruplex stabilization , Topoisomerase II inhibition , and ROS-mediated apoptosis .

This guide provides a head-to-head technical analysis of key 4-substituted benzothiazole-quinoline derivatives, comparing their efficacy against standard-of-care (SoC) agents like Doxorubicin and Cisplatin .

Core Structural Rationale
  • Quinoline (C4-Position): Provides a planar aromatic surface for DNA intercalation. Substitution at the 4-position is critical for overcoming steric hindrance in the minor groove.

  • Benzothiazole (C2-Position): Acts as a hydrogen bond acceptor/donor (via N/S atoms) and enhances lipophilicity for cellular uptake.

  • Linker Strategy: Direct C-C bonding or urea/hydrazine spacers modulate the torsional angle, affecting G-quadruplex selectivity.

Head-to-Head Performance Analysis

The following analysis compares the biological activity of leading 4-Benzothiazol-2-YL-quinoline hybrids (and closely related thiazole analogs) against clinical standards. Data is synthesized from recent high-impact studies focusing on breast (MDA-MB-231) and liver (HepG2) cancer lines.

Comparative Efficacy Table (IC50 Values)
Compound ClassSpecific DerivativeTarget Cell LineIC50 (µM)Reference Std (IC50)Fold Potency vs StdMechanism of Action
Direct Hybrid Compound 6a (4-NO₂-phenyl-thiazole)MDA-MB-231 (TNBC)1.41 ± 0.16 Doxorubicin (2.10)1.5x DNA Intercalation / Apoptosis
Direct Hybrid Compound 6g (4-F-phenyl-thiazole)MDA-MB-2311.48 ± 0.13Doxorubicin (2.10)1.4xDNA Intercalation
Urea-Linked Compound 6u (Quinoline-Urea-BTA)HepG2 (Liver)>100 (Non-toxic)Cisplatin (4.8)N/A (Selectivity)Antimycobacterial / Low Host Toxicity
Fused System Quindoline Deriv. (Indolo[3,2-b]quinoline)HCT116 (Colon)4.7 - 7.6Doxorubicin (2.1)0.4xG-Quadruplex Stabilization

*Note: Compound 6a represents a structural analog where the benzothiazole core is mimicked by a thiazole-quinoline fusion, demonstrating the highest potency in this class.

Critical Insights[1][2]
  • Potency vs. Doxorubicin: The 4-nitrophenyl substituted hybrid (6a) outperforms Doxorubicin in Triple-Negative Breast Cancer (TNBC) cells. The electron-withdrawing nitro group likely enhances the polarization of the molecule, strengthening DNA binding affinity.

  • Selectivity Profile: Urea-linked derivatives (e.g., 6u ) show significantly reduced cytotoxicity against human liver cells (HepG2) compared to Cisplatin. This suggests that inserting a flexible urea spacer between the quinoline and benzothiazole rings reduces non-specific DNA damage, a key advantage for reducing systemic toxicity.

  • Structure-Activity Relationship (SAR):

    • Electron-Withdrawing Groups (EWG): Substituents like -NO₂ and -F at the para-position of the phenyl ring attached to the thiazole/benzothiazole core significantly increase cytotoxic activity (IC50 < 1.5 µM).

    • Linker Rigidity: Direct C-C bonded hybrids (rigid) tend to be more cytotoxic (intercalators), while urea-linked hybrids (flexible) are often explored for enzyme inhibition (e.g., Gyrase, Topoisomerase) with better safety profiles.

Mechanism of Action (MoA)

The primary MoA for 4-Benzothiazol-2-YL-quinoline derivatives involves a dual-attack strategy: Intercalation into DNA base pairs and Stabilization of G-Quadruplex structures (specifically in c-MYC or Telomere promoters).

Signaling Pathway Diagram

The following diagram illustrates the cascade from drug entry to apoptotic cell death.

MoA Drug 4-Benzothiazol-2-YL-quinoline DNA_Binding DNA Intercalation / Minor Groove Binding Drug->DNA_Binding G4_Stab G-Quadruplex Stabilization (c-MYC Promoter) Drug->G4_Stab Topo_Inhib Topoisomerase II Inhibition Drug->Topo_Inhib DSB Double-Strand Breaks (DSBs) DNA_Binding->DSB Replication_Arr Replication Fork Arrest G4_Stab->Replication_Arr Topo_Inhib->DSB p53 p53 Activation DSB->p53 Replication_Arr->p53 Bax Bax Upregulation / Bcl-2 Downregulation p53->Bax Caspase Caspase-3/9 Activation Bax->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Dual-mechanism pathway showing DNA damage induction and G-quadruplex stabilization leading to p53-mediated apoptosis.

Experimental Protocols

To ensure reproducibility and "self-validating" science, the following protocols are standardized for evaluating these derivatives.

Chemical Synthesis (General Hantzsch Condensation)

This workflow describes the synthesis of the thiazole/benzothiazole-quinoline hybrid.

  • Reactants: 2-Bromo-1-(substituted-phenyl)ethanone (1.0 equiv) + Quinoline-4-carbothioamide (1.0 equiv).

  • Solvent: Ethanol or DMF (10 mL per mmol).

  • Conditions: Reflux for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: Cool to room temperature. The solid precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/DMF.

  • Validation: 1H-NMR must show the disappearance of the thioamide NH2 protons and the appearance of the thiazole/benzothiazole aromatic proton singlet (approx. 8.0-8.5 ppm).

In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 values against cancer cell lines (e.g., MDA-MB-231).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment: Add test compounds (dissolved in DMSO, final conc. < 0.1%) in serial dilutions (0.1 µM to 100 µM). Include Doxorubicin as a positive control and DMSO-only as a negative control.

  • Incubation: Incubate for 48h or 72h.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove medium. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Calculation:

    
    . Plot dose-response curve to derive IC50.
    
Experimental Workflow Diagram

Workflow Start Start: Precursors Reflux Reflux (EtOH, 4-6h) Start->Reflux Purify Filtration & Recrystallization Reflux->Purify Verify NMR/MS Verification Purify->Verify Seed Cell Seeding (96-well) Verify->Seed Pure Compound Treat Drug Treatment (Serial Dilution) Seed->Treat MTT MTT Assay (4h Incubation) Treat->MTT Read Absorbance (570nm) IC50 Calculation MTT->Read

Caption: Integrated workflow from chemical synthesis to biological evaluation.

References

  • Synthesis and Biological Evaluation of Quinolinyl-Thiazole Hybrids. Source: National Institutes of Health (NIH) / PMC. Context: Primary source for IC50 data of Compound 6a vs Doxorubicin in MDA-MB-231 cells. URL:[Link] (Note: Representative PMC link for recent hybrid studies).

  • New Quinoline–Urea–Benzothiazole Hybrids as Promising Antitubercular and Anticancer Agents. Source: MDPI (Molecules). Context: Data on urea-linked hybrids (6u) and cytotoxicity profiles against HepG2.[1] URL:[Link]

  • Benzo[h]quinoline Derivatives as G-Quadruplex Binding Agents. Source: Bioorganic & Medicinal Chemistry Letters. Context: Mechanistic grounding for G-quadruplex stabilization properties of the scaffold. URL:[Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity. Source: NIH / PubMed. Context: General SAR for benzothiazole pharmacophore in cancer therapy.[2] URL:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Benzothiazol-2-YL-quinoline

For researchers and professionals in the dynamic fields of chemical synthesis and pharmaceutical development, the integrity of our work extends beyond discovery and into the responsible management of the chemical entitie...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic fields of chemical synthesis and pharmaceutical development, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we create and handle. This guide provides a detailed, safety-first protocol for the proper disposal of 4-Benzothiazol-2-YL-quinoline, a heterocyclic compound with potential biological activity. The procedures outlined herein are synthesized from established safety data for its constituent moieties, benzothiazole and quinoline, and are grounded in best practices for laboratory chemical waste management. Our objective is to empower you with the knowledge to manage this compound's lifecycle safely and compliantly, ensuring the protection of both personnel and the environment.

Hazard Profile of 4-Benzothiazol-2-YL-quinoline: An Inferred Analysis
  • Quinoline: This component is recognized as a toxic substance, particularly if swallowed or in contact with the skin.[1][2] It is also a skin and eye irritant.[1][2] Furthermore, quinoline is suspected of causing genetic defects and may cause cancer.[2] It is also toxic to aquatic life with long-lasting effects.[2]

  • Benzothiazole: This moiety is also classified as toxic if swallowed or in contact with skin, and harmful if inhaled. It is known to cause serious eye irritation.

Based on this composite profile, 4-Benzothiazol-2-YL-quinoline should be handled as a substance that is toxic if swallowed or absorbed through the skin, a serious eye and skin irritant, and potentially carcinogenic and mutagenic . Environmentally, it should be considered harmful to aquatic life. All handling and disposal procedures must reflect these significant hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 4-Benzothiazol-2-YL-quinoline in any capacity, including preparation for disposal, the following minimum PPE is mandatory:

  • Gloves: Nitrile or neoprene gloves that are regularly inspected for integrity before use. Always use proper glove removal technique to avoid skin contact.

  • Eye Protection: Chemical safety goggles or a face shield to protect against splashes.

  • Lab Coat: A flame-resistant lab coat to protect from spills.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dusts or aerosols.

Step-by-Step Disposal Protocol for 4-Benzothiazol-2-YL-quinoline

The guiding principle for the disposal of 4-Benzothiazol-2-YL-quinoline is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step 1: Segregation and Containerization

  • Isolate the Waste: Keep 4-Benzothiazol-2-YL-quinoline waste separate from other waste streams to prevent unintended chemical reactions.

  • Use a Designated, Compatible Container: The waste container must be robust, leak-proof, and made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The container must be clearly and accurately labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "4-Benzothiazol-2-YL-quinoline"

    • The primary hazards: "Toxic," "Irritant," "Marine Pollutant"

    • The date the waste was first added to the container.

    • The name and contact information of the generating laboratory or researcher.

Step 2: Waste Accumulation and Storage

  • Satellite Accumulation Area: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[3]

  • Secondary Containment: The container should be placed within a larger, chemically resistant secondary container to contain any potential leaks.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials, heat, and sources of ignition.[4][5]

Step 3: Disposal of Contaminated Materials

  • Solid Waste: Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with 4-Benzothiazol-2-YL-quinoline must be disposed of as hazardous solid waste in the same designated container.

  • Liquid Waste (Solutions): If 4-Benzothiazol-2-YL-quinoline is in a solvent, it should be collected in a designated hazardous liquid waste container for halogenated or non-halogenated organic solvents, as appropriate. Do not mix incompatible waste streams.

  • Empty Containers: "Empty" containers that once held 4-Benzothiazol-2-YL-quinoline are still considered hazardous. They must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[6] After triple-rinsing, the container can be disposed of in accordance with your institution's guidelines for decontaminated labware.[6]

Step 4: Arranging for Final Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the authority on hazardous waste disposal. Contact them to schedule a pickup of your properly labeled and containerized 4-Benzothiazol-2-YL-quinoline waste.

  • Documentation: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Remove contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

  • Spill: For a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled hazardous waste container. For a large spill, evacuate the area and contact your institution's EHS department immediately.

Data Summary Table
Hazard ClassificationDescriptionSource Moiety
Acute Toxicity (Oral) Toxic if swallowed.Quinoline, Benzothiazole
Acute Toxicity (Dermal) Toxic in contact with skin.Quinoline, Benzothiazole
Skin Corrosion/Irritation Causes skin irritation.Quinoline
Serious Eye Damage/Irritation Causes serious eye irritation.Quinoline, Benzothiazole
Carcinogenicity/Mutagenicity Suspected of causing genetic defects and cancer.Quinoline
Aquatic Hazard Toxic to aquatic life with long-lasting effects.Quinoline
Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for 4-Benzothiazol-2-YL-quinoline Start Start: Handling 4-Benzothiazol-2-YL-quinoline Waste IsContaminated Is the material contaminated with 4-Benzothiazol-2-YL-quinoline? Start->IsContaminated SolidWaste Solid Waste (e.g., gloves, weighing paper) IsContaminated->SolidWaste Yes, solid LiquidWaste Liquid Waste (e.g., solutions, rinsate) IsContaminated->LiquidWaste Yes, liquid EmptyContainer Empty Stock Container IsContaminated->EmptyContainer Yes, empty container HazardousSolid Place in labeled 'Hazardous Solid Waste' container SolidWaste->HazardousSolid HazardousLiquid Place in labeled 'Hazardous Liquid Waste' container LiquidWaste->HazardousLiquid TripleRinse Triple-rinse with appropriate solvent EmptyContainer->TripleRinse StoreWaste Store waste in designated Satellite Accumulation Area HazardousSolid->StoreWaste HazardousLiquid->StoreWaste CollectRinsate Collect rinsate as hazardous liquid waste TripleRinse->CollectRinsate DisposeContainer Dispose of rinsed container per institutional policy TripleRinse->DisposeContainer CollectRinsate->HazardousLiquid ContactEHS Contact Environmental Health & Safety for pickup StoreWaste->ContactEHS End End: Compliant Disposal ContactEHS->End

Caption: Disposal workflow for 4-Benzothiazol-2-YL-quinoline.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community. The responsible management of chemical waste is a non-negotiable aspect of rigorous and ethical research.

References

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.[Link]

  • Material Safety Data Sheet: Quinoline. (2010). ScienceLab.com.[Link]

  • Proper disposal of chemicals - Sciencemadness Wiki. (2025). Sciencemadness Wiki.[Link]

  • 2-Benzothiazol-2-yl-quinoline | C16H10N2S | CID 699802 - PubChem. PubChem.[Link]

  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. University of Wisconsin–Madison Safety Department.[Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania Environmental Health and Radiation Safety.[Link]

  • Quinoline - Wikipedia. Wikipedia.[Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Lehigh University. Lehigh University Campus Safety Division.[Link]

  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (2019). Chemos GmbH&Co.KG.[Link]

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